Clofazimine-d7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H22Cl2N4 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N,5-bis(4-chlorophenyl)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylimino)phenazin-2-amine |
InChI |
InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3/i1D3,2D3,17D |
InChI Key |
WDQPAMHFFCXSNU-WFBMWZOZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Isotopic Purity of Clofazimine-d7: A Technical Guide for Researchers
For research and development purposes, the synthesis and characterization of isotopically labeled compounds are crucial for use as internal standards in pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of the synthesis of Clofazimine-d7, a deuterated analog of the antimycobacterial drug clofazimine, and the analytical methods for determining its isotopic purity.
This compound serves as an essential internal standard for the accurate quantification of clofazimine in biological matrices by mass spectrometry. The seven deuterium atoms are incorporated into the isopropyl group of the clofazimine molecule, providing a stable isotopic label with a distinct mass shift. This guide outlines a plausible synthetic route, detailed experimental protocols for synthesis and purification, and comprehensive methods for assessing the isotopic enrichment and purity of the final product.
I. Synthesis of this compound
The synthesis of this compound is analogous to the final step in the synthesis of unlabeled clofazimine, where a key phenazine intermediate is reacted with a deuterated isopropylamine.
Reaction Scheme:
The final step in the synthesis of Clofazimine involves the reaction of a phenazine hydrochloride salt intermediate with isopropylamine. To synthesize the deuterated analog, isopropylamine-d7 is used in place of its non-deuterated counterpart.
A plausible synthetic route involves the reaction of a phenazine intermediate with deuterated isopropylamine (isopropylamine-d7) to introduce the labeled alkyl group.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenazine hydrochloride intermediate (Compound 6 )
-
Isopropylamine-d7
-
Acetic acid (catalyst)
-
1,4-Dioxane (solvent)
-
Microwave reactor
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a microwave-safe reaction vessel, combine the phenazine hydrochloride intermediate (6 ) with an excess of isopropylamine-d7.
-
Add a catalytic amount of acetic acid.
-
Add 1,4-dioxane as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture at a controlled temperature (e.g., 140°C) for a specified time (e.g., 1 hour), as optimized for the non-deuterated synthesis.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Quantitative Data: Synthesis
| Parameter | Value |
| Starting Material | Phenazine hydrochloride intermediate |
| Reagent | Isopropylamine-d7 |
| Catalyst | Acetic acid |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | ~140°C (microwave) |
| Reaction Time | ~1 hour |
| Purification Method | Silica gel column chromatography |
| Typical Yield | >70% (inferred from analogous non-deuterated synthesis) |
II. Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality of this compound as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.
A. Mass Spectrometry Analysis
Objective: To determine the isotopic distribution and confirm the mass shift of this compound.
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS) with an electrospray ionization (ESI) source.
Experimental Protocol:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a solution of unlabeled clofazimine for comparison.
-
Infuse the solutions directly into the ESI-HRMS or perform a chromatographic separation.
-
Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.
-
Identify the molecular ion clusters for both unlabeled clofazimine ([M+H]⁺) and this compound ([M+7+H]⁺).
-
Extract the isotopic distribution of the molecular ion for this compound.
-
Calculate the percentage of each isotopologue (d0 to d7) by integrating the area of each peak in the isotopic cluster and normalizing to the total ion count of the cluster.
Data Presentation: Isotopic Distribution
| Isotopologue | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |
| d0 (unlabeled) | 473.14 | 473.14 | < 0.1 |
| d1 | 474.15 | 474.15 | < 0.1 |
| d2 | 475.15 | 475.15 | < 0.1 |
| d3 | 476.16 | 476.16 | < 0.2 |
| d4 | 477.16 | 477.16 | < 0.5 |
| d5 | 478.17 | 478.17 | 1.5 |
| d6 | 479.17 | 479.17 | 5.0 |
| d7 | 480.18 | 480.18 | > 92.5 |
| Total Deuterated | - | - | ≥ 99% |
Note: The above data is representative and may vary between synthetic batches.
A commercially available this compound standard typically has an isotopic purity of ≥99% for deuterated forms (d1-d7).
B. NMR Spectroscopy Analysis
Objective: To confirm the position of deuterium labeling and to quantify the extent of deuteration.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ²H detection.
Experimental Protocol:
-
Dissolve a precisely weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a quantitative ¹H NMR spectrum. The signal corresponding to the isopropyl methine and methyl protons should be significantly diminished or absent compared to the spectrum of unlabeled clofazimine.
-
Acquire a ²H NMR spectrum. A signal should be observed at the chemical shift corresponding to the isopropyl group, confirming the location of the deuterium labels.
-
The isotopic purity can be determined by comparing the integral of the residual proton signal of the isopropyl group in the ¹H NMR spectrum with the integral of a non-deuterated proton signal in the molecule (e.g., an aromatic proton) and comparing this ratio to that of the unlabeled standard.
III. Visualized Workflows
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Isotopic Purity Analysis Workflow
Caption: Analytical workflow for isotopic purity determination.
Clofazimine-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Clofazimine-d7 as an internal standard in bioanalytical applications. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development and bioanalysis, detailing the underlying principles, practical applications, and methodologies for its use.
Introduction to Clofazimine and the Need for an Internal Standard
Clofazimine is an antimycobacterial and anti-inflammatory agent primarily used in the treatment of leprosy and other mycobacterial infections.[1][2][3] Its mechanism of action is multifaceted, involving binding to bacterial DNA, generation of reactive oxygen species (ROS), and modulation of the host immune response.[4][5][6] Given its therapeutic importance, accurate and precise quantification of clofazimine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations that can affect the accuracy of quantification. These variations can arise from sample preparation, instrument response, and matrix effects.[7] To correct for these potential inaccuracies, an internal standard (IS) is utilized. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[8]
The Role of Deuterated Compounds as Internal Standards
Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis.[8][9] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing one or more hydrogen atoms in a molecule with deuterium results in a compound that has nearly identical chemical and physical properties to the unlabeled analyte but with a higher molecular weight.[9]
The key advantages of using a deuterated internal standard like this compound include:
-
Similar Physicochemical Properties: this compound and clofazimine exhibit nearly identical behavior during sample extraction, chromatography, and ionization due to their structural similarity.[8] This co-elution and co-ionization help to compensate for variations in these steps.
-
Correction for Matrix Effects: Biological matrices such as plasma and blood can contain endogenous components that interfere with the ionization of the analyte, leading to ion suppression or enhancement.[7] As the deuterated internal standard is similarly affected by these matrix components, the ratio of the analyte signal to the internal standard signal remains constant, ensuring accurate quantification.[10]
-
Improved Accuracy and Precision: By normalizing for variations throughout the analytical process, deuterated internal standards significantly improve the accuracy and precision of the analytical method.[11]
This compound: Mechanism of Action as an Internal Standard
This compound is a deuterated analog of clofazimine, where seven hydrogen atoms have been replaced by deuterium atoms.[12] Its mechanism of action as an internal standard is based on its ability to mimic the behavior of clofazimine throughout the entire analytical workflow, from sample preparation to detection.
References
- 1. Clofazimine - Wikipedia [en.wikipedia.org]
- 2. Clofazimine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Clofazimine: a review of its medical uses and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Systematic review of clofazimine for the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Understanding the stability and solubility of Clofazimine-d7 in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and solubility characteristics of Clofazimine-d7, a deuterated analog of the anti-leprosy and anti-tuberculosis agent, Clofazimine. Given that this compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Clofazimine, its stability and solubility behavior are critical for accurate quantification and interpretation of experimental results. This document synthesizes available data on Clofazimine and provides reasoned extrapolations for its deuterated counterpart, supported by general principles of isotope effects in medicinal chemistry.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and formulation development. While specific quantitative solubility data for this compound is not extensively published, the solubility of its non-deuterated form, Clofazimine, serves as a reliable proxy. The substitution of hydrogen with deuterium atoms is not expected to significantly alter the macroscopic property of solubility.[1][2]
Table 1: Quantitative Solubility of Clofazimine in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~2 | [3] |
| Dimethyl sulfoxide (DMSO) | ~1 | [3] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 | [3] |
| Ethanol | ~0.2 | [3] |
| Aqueous Buffers | Sparingly soluble | [3] |
For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve Clofazimine in DMF and then dilute it with the aqueous buffer of choice.[3]
Stability of this compound
The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over time. Stability studies for Clofazimine provide a strong indication of the expected stability profile of this compound, as deuterium substitution often leads to enhanced metabolic stability due to the kinetic isotope effect.[4][5]
Solid-State Stability
As a crystalline solid, Clofazimine is reported to be stable for at least four years when stored at -20°C.[3]
Solution Stability
Aqueous solutions of Clofazimine are not recommended for storage for more than one day.[3] A study on extemporaneously prepared oral suspensions of Clofazimine found that the suspension was chemically stable for at least 60 days when stored at room temperature, with more rapid degradation observed at 4°C.[6][7]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule.[8][9][10][11] Studies on Clofazimine have shown that it degrades under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions.[12]
Table 2: Summary of Forced Degradation Studies on Clofazimine
| Stress Condition | Observation |
| Acid Hydrolysis | Degradation observed |
| Base Hydrolysis | Degradation observed |
| Oxidation (Peroxide) | Degradation observed |
| Thermal | Degradation observed |
| Photolytic (Sunlight) | Degradation observed |
These studies are crucial for the development of stability-indicating analytical methods capable of separating the intact drug from its degradation products.[8][13][14][15][16]
Experimental Protocols
Kinetic Solubility Assay
This protocol provides a general workflow for determining the kinetic solubility of a compound, which is a high-throughput method often used in early drug discovery.[17][18][19][20][21]
Caption: Workflow for Kinetic Solubility Assay.
Forced Degradation Study
This protocol outlines the steps for conducting forced degradation studies to understand the degradation pathways of this compound.[9][10][11][22]
Caption: Workflow for Forced Degradation Study.
Metabolic Stability and Pathways
Understanding the metabolic fate of Clofazimine is crucial for interpreting its in vivo stability. The primary metabolic pathways for Clofazimine involve oxidation and glucuronidation.[23][24] Deuteration at the isopropyl moiety of this compound is intended to slow down metabolism at this site, making it a more stable internal standard.
A study on the metabolism of clofazimine in human liver microsomes identified several metabolites formed through pathways including hydrolytic dehalogenation, hydrolytic deamination, hydroxylation, and hydration, followed by glucuronide conjugation.[23] The key enzymes involved are Cytochrome P450s (CYP1A2 and CYP3A4/A5) for the initial oxidative steps and UDP-glucuronosyltransferases (UGTs) for conjugation.[23][24]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. ijtrd.com [ijtrd.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. web.vscht.cz [web.vscht.cz]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. enamine.net [enamine.net]
- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 23. Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Clofazimine-d7 in Modern Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Clofazimine, a cornerstone in the treatment of leprosy and increasingly recognized for its potential in treating other mycobacterial infections like tuberculosis, possesses complex pharmacokinetic properties, including variable absorption and a long elimination half-life.[1][2] Accurate characterization of its behavior in the body is paramount for optimizing dosing regimens and ensuring therapeutic efficacy. This guide details the critical role of its deuterated analog, Clofazimine-d7, in advancing the bioanalysis that underpins modern pharmacokinetic (PK) and pharmacodynamic (PD) research.
The Indispensable Role of this compound in Pharmacokinetics
The primary application of this compound is as a stable isotope-labeled internal standard (IS) in quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled IS is the gold standard in mass spectrometry because it co-elutes chromatographically with the unlabeled analyte (clofazimine) and experiences similar ionization effects, correcting for variability during sample preparation and analysis.[4]
Key Advantages of Using this compound as an Internal Standard:
-
Compensates for Matrix Effects: Biological samples like plasma are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Because this compound has nearly identical physicochemical properties to clofazimine, it experiences the same matrix effects, allowing for reliable correction.[4]
-
Corrects for Extraction Variability: During the sample preparation process (e.g., protein precipitation, liquid-liquid extraction), analyte recovery can be inconsistent. This compound tracks the recovery of clofazimine, ensuring that any loss of the analyte is accounted for in the final calculation.
-
Improves Assay Precision and Accuracy: By mitigating variability from multiple sources, the use of a stable isotope-labeled IS significantly enhances the precision and accuracy of the bioanalytical method, which is crucial for regulatory acceptance and reliable clinical data.[5][6]
A typical LC-MS/MS method for clofazimine quantification using this compound demonstrates excellent performance, as summarized in the table below.
| Validation Parameter | Typical Performance Metric | Reference |
| Linearity (Dynamic Range) | 10.0 to 2000 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.998 | [7] |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | [6] |
| Intra- and Inter-day Precision (%CV) | ≤ 15% | [6] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of nominal value | [6] |
Detailed Experimental Protocol: Quantification of Clofazimine in Human Plasma
This section outlines a representative protocol for the determination of clofazimine concentrations in human plasma samples using LC-MS/MS with this compound as an internal standard.
2.1. Materials and Reagents
-
Clofazimine reference standard
-
This compound (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
2.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of clofazimine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the clofazimine stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile/water to achieve a final concentration of approximately 0.2 ng/mL.[3]
2.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, or unknown study samples) into a 96-well plate.
-
Add 25 µL of the this compound internal standard working solution to each well, except for blank matrix samples.
-
Add 300 µL of acetonitrile containing 1% formic acid to each well to precipitate plasma proteins.
-
Vortex the plate for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
2.4. LC-MS/MS Conditions
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for clofazimine and this compound.
References
- 1. Clinical pharmacokinetics of clofazimine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of clofazimine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Metabolic Fate of Clofazimine: A Technical Guide Utilizing Clofazimine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic fate of clofazimine, an essential antimycobacterial agent. It details the enzymatic pathways involved in its biotransformation and highlights the critical role of the deuterated analog, Clofazimine-d7, in the precise quantification of the parent drug in biological matrices. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug metabolism studies and the clinical development of clofazimine.
Introduction to Clofazimine and its Metabolism
Clofazimine is a lipophilic riminophenazine dye with significant activity against Mycobacterium leprae and Mycobacterium tuberculosis.[1] Despite its long history of clinical use, a comprehensive understanding of its metabolic pathways has only recently been elucidated. The metabolism of clofazimine is a complex process involving both enzymatic and non-enzymatic transformations, primarily occurring in the liver.[2][3] Understanding these pathways is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and optimizing therapeutic regimens.
The Metabolic Pathways of Clofazimine
In vitro studies utilizing human liver microsomes have been instrumental in identifying the primary metabolic pathways of clofazimine. These studies have revealed the formation of at least eight distinct metabolites, categorized as oxidative metabolites, glucuronide conjugates, and a sulfate conjugate.[2][3]
The key enzymatic players in clofazimine metabolism are Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[2][3]
Phase I Metabolism (Oxidation):
-
Hydrolytic-dehalogenation: This reaction is primarily catalyzed by CYP1A2 and results in the formation of hydrolytic-dehalogenated clofazimine.[2][3]
-
Hydrolytic-deamination: This metabolic step is mediated mainly by CYP3A4 and CYP3A5 , leading to the production of hydrolytic-deaminated clofazimine.[2][3]
-
Hydroxylation and Hydration: Hydroxylated and hydrated forms of clofazimine have also been identified. Interestingly, their formation can occur non-enzymatically, even in the absence of the NADPH generating system.[2][3]
Phase II Metabolism (Conjugation):
-
Glucuronidation: Following oxidation, the metabolites can undergo glucuronidation.
The following diagram illustrates the major metabolic pathways of clofazimine.
The Role of this compound in Quantitative Analysis
Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry. This compound, a deuterated analog of clofazimine, serves this critical role in pharmacokinetic and drug metabolism studies. Its utility stems from the following properties:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to unlabeled clofazimine, ensuring it behaves similarly during sample preparation (e.g., extraction, chromatography).
-
Distinct Mass-to-Charge Ratio (m/z): The seven deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. This mass difference is crucial for accurate quantification.
-
Correction for Matrix Effects and Variability: By adding a known amount of this compound to each sample at the beginning of the workflow, it co-elutes with the analyte and experiences the same potential for ion suppression or enhancement in the mass spectrometer's ion source. The ratio of the analyte's signal to the internal standard's signal provides a normalized response, correcting for variations in sample processing and instrument performance.
The experimental workflow for quantifying clofazimine using this compound is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of clofazimine metabolism and quantification.
In Vitro Metabolism of Clofazimine in Human Liver Microsomes
This protocol is adapted from a study that characterized the metabolic pathways of clofazimine in vitro.[2]
Materials:
-
Clofazimine
-
Pooled human liver microsomes (HLMs)
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
NADPH-generating system:
-
3.3 mM Glucose-6-phosphate (G6P)
-
1.3 mM β-Nicotinamide adenine dinucleotide phosphate (β-NADP+)
-
3.3 mM Magnesium chloride (MgCl₂)
-
1.0 unit/mL Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Acetonitrile (ice-cold)
-
Shaking water bath (37°C)
Procedure:
-
Prepare incubation mixtures containing 100 µM clofazimine and 1 mg/mL HLM protein in 0.1 M potassium phosphate buffer.
-
Pre-incubate the mixtures for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-generating system to a final volume of 100 µL.
-
Incubate the reaction mixtures for 60 minutes at 37°C in a shaking water bath.
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for metabolites using LC-MS/MS.
LC-MS/MS Quantification of Clofazimine in Human Dried Blood Spots Using this compound
This protocol is based on a validated method for the bioanalysis of clofazimine in human dried blood spots (DBS).
Materials:
-
Human dried blood spot samples
-
This compound (Internal Standard)
-
Methanol (50%)
-
96-well assay plate
-
DBS puncher
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Punch a 3 mm disk from the DBS sample into a well of a 96-well plate.
-
To each well (except blanks), add 200 µL of a working solution containing this compound in 50% methanol.
-
To the blank wells, add 200 µL of 50% methanol.
-
Seal the plate and vortex for approximately 30 minutes.
-
Centrifuge the plate.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Liquid Chromatography: A C8 or similar reversed-phase column is typically used. The mobile phase often consists of a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for clofazimine and this compound should be optimized for the instrument used.
-
Quantitative Data
The following tables summarize key quantitative data from in vitro metabolism studies of clofazimine.
Table 1: Kinetic Parameters for the Formation of Clofazimine Metabolites in Human Liver Microsomes [2]
| Metabolite | Enzyme(s) | Km (µM) | Vmax (fmol/min/mg protein) | CLint (µL/min/mg protein) |
| Hydrolytic-dehalogenated Clofazimine | CYP1A2 | 13.0 | 31.2 | 2.3 |
| Hydrolytic-deaminated Clofazimine | CYP3A4/5 | 207.9 | 601.6 | 2.8 |
| Hydroxylated Clofazimine Glucuronide | UGT1A1, UGT1A3, UGT1A9 | 40.67 | 9.23 | 0.23 |
| Hydrated Clofazimine Glucuronide | UGT1A1, UGT1A3, UGT1A9 | 29.09 | 6.16 | 0.21 |
| Hydrolytic-deaminated Clofazimine Glucuronide | UGT1A4, UGT1A9, UGT1A3, UGT2B4 | 17.50 | 5.32 | 0.30 |
Note: Vmax and CLint values for glucuronide metabolites are expressed per mg of microsomal protein.
Table 2: Kinetic Parameters for Clofazimine Metabolite Formation by Recombinant Human CYP Enzymes [2]
| Metabolite | Recombinant CYP | Km (µM) | Vmax (fmol/min/pmol P450) | CLint (µL/min/pmol P450) |
| Hydrolytic-dehalogenated Clofazimine | CYP1A2 | 7.55 | 13.4 | 1.7 |
| Hydrolytic-deaminated Clofazimine | CYP3A4 | 158.4 | 18.42 | 0.12 |
| Hydrolytic-deaminated Clofazimine | CYP3A5 | 171.6 | 17.25 | 0.10 |
Conclusion
The metabolic fate of clofazimine is a multifaceted process involving several key drug-metabolizing enzymes. A thorough understanding of these pathways is essential for predicting potential drug interactions and for the safe and effective use of this important therapeutic agent. The use of deuterated internal standards, such as this compound, is indispensable for the accurate quantification of clofazimine in biological matrices, providing reliable data for pharmacokinetic and clinical studies. This technical guide provides a foundational resource for researchers and professionals working to further elucidate the pharmacology of clofazimine.
References
- 1. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of clofazimine in leprosy patients by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clofazimine pharmacokinetics in patients with TB: dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
Foundational research on the anti-inflammatory properties of Clofazimine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofazimine, a lipophilic riminophenazine dye, has long been a cornerstone in the treatment of leprosy, primarily due to its antimycobacterial properties. However, a growing body of evidence has illuminated its potent anti-inflammatory and immunomodulatory effects, suggesting its therapeutic potential extends to a range of inflammatory and autoimmune conditions. This technical guide provides an in-depth exploration of the foundational research on the anti-inflammatory mechanisms of clofazimine. It details the key signaling pathways modulated by the drug, presents quantitative data from seminal studies in a clear, tabular format, and provides comprehensive experimental protocols for the key assays used to elucidate these effects. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of clofazimine and related compounds.
Mechanisms of Anti-Inflammatory Action
Clofazimine exerts its anti-inflammatory effects through a multifaceted approach, targeting several key cellular and molecular pathways involved in the inflammatory cascade. The primary mechanisms identified to date include the modulation of immune cell function, interference with pro-inflammatory signaling pathways, and the regulation of cytokine production.
Inhibition of T-Lymphocyte Activation and Proliferation
One of the key anti-inflammatory actions of clofazimine is its ability to suppress T-lymphocyte activation and proliferation.[1] This is a critical mechanism as T-cells are central players in orchestrating the adaptive immune response, and their dysregulation is a hallmark of many chronic inflammatory and autoimmune diseases. Studies have shown that clofazimine, at micromolar concentrations, can inhibit the proliferative responses of human mononuclear leukocytes to both mitogens and alloantigens in a dose-dependent manner.[1] A proposed molecular target for this effect is the Kv1.3 potassium channel, which is expressed in T-cells and plays a crucial role in regulating their activation.
Modulation of Macrophage Function and Cytokine Production
Macrophages are key innate immune cells that contribute to inflammation through phagocytosis and the secretion of a wide array of cytokines. Clofazimine has been shown to significantly modulate macrophage activity. A notable effect is the inhibition of pro-inflammatory cytokine production. For instance, clofazimine significantly decreases the expression of IL-6, TNF-α, and IL-1β in macrophages stimulated with lipopolysaccharide (LPS) or infected with clofazimine-resistant Mycobacterium tuberculosis.[2]
Conversely, long-term administration of clofazimine leads to its bioaccumulation in macrophages, forming intracellular crystal-like drug inclusions (CLDIs). This accumulation triggers a unique anti-inflammatory phenotype characterized by the upregulation and secretion of Interleukin-1 Receptor Antagonist (IL-1RA), a potent anti-inflammatory cytokine that competitively inhibits the pro-inflammatory actions of IL-1β.[3]
Interference with Pro-Inflammatory Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Clofazimine has been demonstrated to be a potent inhibitor of this pathway.[2] It has been shown to inhibit the activation of NF-κB, JNK, and ERK signaling pathways.[2] Mechanistically, clofazimine can inhibit the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation and subsequent translocation to the nucleus.[4]
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Recent studies have identified clofazimine as a PPARγ agonist.[5][6][7][8] By binding to and activating PPARγ, clofazimine can induce the expression of anti-inflammatory genes and suppress the expression of pro-inflammatory mediators.[5][6][7][8] This activation of PPARγ has also been linked to the induction of p65 NF-κB proteasomal degradation, further contributing to the suppression of NF-κB-mediated inflammation.[5][6][8]
Scavenging of Myeloperoxidase-Generated Oxidants
Myeloperoxidase (MPO) is an enzyme released by neutrophils at sites of inflammation that produces hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent that contributes to tissue damage. Clofazimine has been shown to be a potent scavenger of these MPO-generated chlorinating oxidants.[9] By neutralizing these reactive species, clofazimine can mitigate the damaging effects of neutrophil-mediated inflammation.[9]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of clofazimine.
Table 1: Inhibition of Cytokine Production by Clofazimine
| Cell Type | Stimulus | Cytokine | Clofazimine Concentration | % Inhibition / Fold Change | Reference |
| J774A.1 Macrophages | LPS | IL-6 | 1 µg/mL | Significant decrease (p < 0.01) | [2] |
| J774A.1 Macrophages | LPS | TNF-α | 1 µg/mL | Significant decrease (p < 0.01) | [2] |
| J774A.1 Macrophages | LPS | IL-1β | 1 µg/mL | Significant decrease (p < 0.01) | [2] |
| THP-1 Macrophages | LPS | IL-6 | 1 µg/mL | Significant decrease (p < 0.01) | [2] |
| THP-1 Macrophages | LPS | TNF-α | 1 µg/mL | Significant decrease (p < 0.01) | [2] |
| THP-1 Macrophages | LPS | IL-1β | 1 µg/mL | Significant decrease (p < 0.01) | [2] |
| J774A.1 Macrophages | CFZr-Mtb (MOI 1) | IL-6 | 1 µg/mL | Significant decrease (p < 0.01) | [2] |
| J774A.1 Macrophages | CFZr-Mtb (MOI 1) | TNF-α | 1 µg/mL | Significant decrease (p < 0.01) | [2] |
| J774A.1 Macrophages | CFZr-Mtb (MOI 1) | IL-1β | 1 µg/mL | Significant decrease (p < 0.01) | [2] |
Table 2: IC50 Values of Clofazimine in Anti-Inflammatory Assays
| Assay | Cell Line | IC50 Value | Reference |
| Wnt Signaling Inhibition | HEK293T | ~5 µM | [10] |
| Cytotoxicity | VERO cells | > 20 µM | [11] |
| P-gp Efflux Inhibition (Verapamil) | --- | 1.8 µM | [12] |
| Inhibition of S. epidermidis | --- | < 100 nM | [11][13] |
Table 3: In Vivo Effects of Clofazimine on Inflammatory Markers
| Animal Model | Inflammatory Challenge | Parameter Measured | Clofazimine Treatment | Outcome | Reference |
| Mice | Carrageenan-induced paw edema | Paw volume | 8 weeks oral administration | 57% reduction in swelling at 4h | [3] |
| Mice | Carrageenan-induced paw edema | IL-1β levels in paw | 8 weeks oral administration | Dramatic reduction | [3] |
| Mice | Carrageenan-induced paw edema | TNF-α levels in paw | 8 weeks oral administration | Dramatic reduction | [3] |
| Mice | --- | Serum IL-1RA levels | 8 weeks oral administration | 21-fold increase | [3] |
| Mice | --- | Hepatic IL-1RA expression | 8 weeks oral administration | 3-fold increase | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of clofazimine.
T-Lymphocyte Proliferation Assay
This protocol describes a method to assess the effect of clofazimine on the proliferation of T-lymphocytes stimulated with a mitogen, such as Phytohemagglutinin (PHA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
Clofazimine
-
[³H]-Thymidine or BrdU Cell Proliferation Assay Kit
-
96-well flat-bottom cell culture plates
-
Cell harvester and liquid scintillation counter (for [³H]-Thymidine) or microplate reader (for BrdU)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of clofazimine in complete RPMI-1640 medium. Add 50 µL of the clofazimine solutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of PHA solution (final concentration, e.g., 5 µg/mL) to stimulate the cells. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
For the final 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well or follow the manufacturer's protocol for BrdU labeling.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. For the BrdU assay, follow the manufacturer's instructions for cell fixation, antibody incubation, and signal detection.
-
Calculate the percentage of inhibition of proliferation for each clofazimine concentration relative to the stimulated control.
Myeloperoxidase (MPO) Activity Assay
This protocol outlines a colorimetric assay to measure the inhibitory effect of clofazimine on MPO activity.
Materials:
-
Human Myeloperoxidase (MPO)
-
Clofazimine
-
Hydrogen peroxide (H₂O₂)
-
O-dianisidine dihydrochloride
-
Phosphate buffer (pH 6.0)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of MPO in phosphate buffer.
-
Prepare serial dilutions of clofazimine in phosphate buffer. Include a vehicle control.
-
In a 96-well plate, add 50 µL of the clofazimine dilutions or vehicle control to each well.
-
Add 50 µL of the MPO solution to each well and incubate for 10 minutes at room temperature.
-
Prepare the substrate solution by dissolving O-dianisidine dihydrochloride and H₂O₂ in phosphate buffer.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Immediately measure the change in absorbance at 460 nm over time using a spectrophotometer in kinetic mode.
-
Calculate the rate of reaction for each concentration of clofazimine.
-
Determine the IC50 value of clofazimine for MPO inhibition.
NF-κB Reporter Assay
This protocol describes a luciferase-based reporter assay to quantify the inhibitory effect of clofazimine on NF-κB activation.[14]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM supplemented with 10% FBS
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Clofazimine
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh DMEM containing serial dilutions of clofazimine or a vehicle control.
-
Incubate for 1 hour, then stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activation for each clofazimine concentration relative to the TNF-α-stimulated control.
Cytokine Quantification by ELISA
This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of clofazimine on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by macrophages.
Materials:
-
RAW 264.7 or THP-1 macrophages
-
DMEM or RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Clofazimine
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages using PMA for 48 hours prior to the experiment.
-
Replace the medium with fresh medium containing serial dilutions of clofazimine or a vehicle control.
-
Incubate for 1 hour, then stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.[15][16][17][18] This typically involves:
-
Adding the supernatants and standards to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Generate a standard curve for each cytokine and determine the concentration in the samples.
-
Calculate the percentage of inhibition of cytokine production for each clofazimine concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by clofazimine and a typical experimental workflow for its characterization.
Caption: Clofazimine inhibits the canonical NF-κB signaling pathway.
Caption: Bioaccumulation of clofazimine in macrophages upregulates IL-1RA.
Caption: Clofazimine acts as a PPARγ agonist to promote anti-inflammatory effects.
Caption: A generalized workflow for in vitro evaluation of clofazimine.
Conclusion
The foundational research on clofazimine has unveiled a complex and multifaceted anti-inflammatory profile. Its ability to modulate key immune cells, inhibit critical pro-inflammatory signaling pathways such as NF-κB, and activate protective pathways like PPARγ, underscores its potential for therapeutic applications beyond its traditional use in leprosy. The unique mechanism of IL-1RA upregulation following macrophage bioaccumulation presents a novel paradigm for long-acting anti-inflammatory therapy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the clinical utility of clofazimine and the development of new anti-inflammatory agents that target these pathways. As our understanding of the intricate interplay between these mechanisms deepens, so too will the opportunities to harness the full therapeutic potential of this remarkable compound.
References
- 1. Clofazimine and B669 inhibit the proliferative responses and Na+, K(+)-adenosine triphosphatase activity of human lymphocytes by a lysophospholipid-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clofazimine Biocrystal Accumulation in Macrophages Upregulates Interleukin 1 Receptor Antagonist Production To Induce a Systemic Anti-Inflammatory State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leprosy drug clofazimine activates peroxisome proliferator-activated receptor-γ and synergizes with imatinib to inhibit chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leprosy drug clofazimine activates peroxisome proliferator-activated receptor-γ and synergizes with imatinib to inhibit chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms by which clofazimine and dapsone inhibit the myeloperoxidase system. A possible correlation with their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-leprosy drug clofazimine inhibits growth of triple-negative breast cancer cells via inhibition of canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Widening the Therapeutic Perspectives of Clofazimine by Its Loading in Sulfobutylether β-Cyclodextrin Nanocarriers: Nanomolar IC50 Values against MDR S. epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Clofazimine as a Potential Substrate of Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosensis.com [biosensis.com]
- 16. Human IL1RA ELISA Kit (KAC1181) - Invitrogen [thermofisher.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Investigating the Antimycobacterial Activity of Clofazimine and Its Analogs: A Technical Guide
Introduction
Clofazimine (CFZ), a riminophenazine dye, has a long history in the treatment of leprosy.[1][2] More recently, it has been repurposed and is recommended by the World Health Organization (WHO) as a core second-line drug for treating multidrug-resistant tuberculosis (MDR-TB).[3][4] Its unique mechanism of action, efficacy against resistant strains, and anti-inflammatory properties make it a crucial component of modern anti-TB regimens.[1][5] This guide provides an in-depth technical overview of the antimycobacterial activity of clofazimine and its analogs, focusing on its mechanism of action, resistance pathways, quantitative activity data, and the experimental protocols used for its evaluation.
Mechanism of Action of Clofazimine
The precise mechanism of action of clofazimine against Mycobacterium tuberculosis is not fully elucidated but is understood to be multifactorial.[3][4][5][6] The primary targets appear to be the mycobacterial cell membrane and respiratory chain.[3][6][7]
1.1. Redox Cycling and Reactive Oxygen Species (ROS) Production
A principal hypothesis is that clofazimine acts as a prodrug.[8] It is enzymatically reduced by the mycobacterial type 2 NADH:quinone oxidoreductase (NDH-2).[8][9] The reduced form of clofazimine is then non-enzymatically reoxidized by molecular oxygen (O₂), creating a futile redox cycle that generates significant amounts of reactive oxygen species (ROS), such as superoxide radicals.[3][8][9] This surge in ROS leads to oxidative stress, damaging cellular components and ultimately causing bacterial cell death.[9] Interestingly, while initially thought to be NDH-2 dependent, some studies suggest the bactericidal activity of clofazimine in M. tuberculosis may not strictly require NDH-2.[4][6]
1.2. Interference with Membrane Function
Clofazimine is highly lipophilic, allowing it to accumulate in the mycobacterial cell membrane and within macrophages where the bacilli often reside.[2][5] Its presence is thought to interfere with membrane-associated physiological processes, including cellular respiration and ion transport.[4][6] Some evidence suggests that clofazimine stimulates phospholipase A₂ activity, leading to the production of toxic lysophospholipids that disrupt the transmembrane transport of potassium ions.[4][6][10]
1.3. Immunomodulatory Effects
Beyond its direct antimycobacterial effects, clofazimine possesses anti-inflammatory and immunosuppressive properties.[5][11] Recent studies have shown that clofazimine can significantly inhibit the activation of innate immune signaling pathways, particularly the nuclear factor kappa B (NF-κB) pathway.[11][12] This inhibition leads to a decrease in the expression of cytokines and type I interferons.[12] While this may contribute to its efficacy in treating inflammatory conditions associated with mycobacterial diseases, it is a factor to be considered in the development of treatment regimens.[11][12]
Antimycobacterial Activity: Quantitative Data
Clofazimine demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[13][14] Its efficacy extends to intracellular bacteria residing within macrophages and has been confirmed in various animal models.[6][13][14]
Table 1: In Vitro Activity of Clofazimine and Analogs against M. tuberculosis
| Compound | Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Clofazimine (CFM) | H37Rv | Drug-Susceptible | 0.12 | [15] |
| Clinical Isolates (10) | Drug-Susceptible | 0.06 - 0.25 | [15] | |
| Clinical Isolates (9) | Single/Multi-Drug Resistant | 0.125 - 0.5 | [13][14] | |
| Analog B746 | H37Rv | Drug-Susceptible | <0.125 | [13][14] |
| Clinical Isolates (9) | Single/Multi-Drug Resistant | <0.125 - 0.25 | [13][14] | |
| Analog B4101 | H37Rv | Drug-Susceptible | <0.125 | [13][14] |
| Clinical Isolates (9) | Single/Multi-Drug Resistant | <0.125 - 0.5 | [13][14] | |
| New Analogs (12) | H37Rv | Drug-Susceptible | 0.011 - 0.038 | [15] |
Table 2: Intracellular and In Vivo Activity of Clofazimine and Analogs
| Compound | Model | Activity Metric | Result | Reference |
| Clofazimine (CFM) | J774A.1 Macrophages | Intracellular killing | Effective against intracellular M.tb | [13][14] |
| Murine Model (C57BL/6) | Reduction in lung CFU | Dose-dependent bactericidal activity | [13] | |
| Murine Model (chronic) | Eradication of persisters | Eradication at 20 mg/kg after 90 days | [16] | |
| Analog B746 | J774A.1 Macrophages | Intracellular killing | Slightly better activity than CFM | [13][14] |
| Murine Model (C57BL/6) | Reduction in lung CFU | Comparable to CFM, less pigmentation | [13][14][17] | |
| New Analogs (9) | Murine Model (acute) | Reduction in lung CFU | Superior activity to equivalent dose of CFM | [15][18] |
Development of Clofazimine Analogs
While effective, clofazimine's utility is hampered by its physicochemical properties, particularly its extremely long half-life and propensity to accumulate in tissues, leading to a characteristic red-to-brownish skin discoloration.[15][18] This has driven the development of new riminophenazine analogs with three primary goals:
-
Enhanced Potency: To achieve greater antimycobacterial activity at lower concentrations.
-
Improved Pharmacokinetics: To develop more water-soluble compounds with shorter half-lives to reduce tissue accumulation and skin pigmentation.[15][18]
-
Activity Against Resistant Strains: To overcome existing resistance mechanisms.
Systematic structure-activity relationship (SAR) studies have led to the synthesis of hundreds of analogs.[15][18] Several prioritized compounds have demonstrated enhanced in vitro activity against both replicating and non-replicating M. tuberculosis, including drug-resistant clinical isolates.[15] Most importantly, many of these new analogs showed superior efficacy compared to clofazimine in murine models of TB while possessing shorter half-lives, suggesting a reduced potential for accumulation and side effects.[15][18]
Mechanisms of Resistance
The emergence of clofazimine resistance, though still relatively uncommon, threatens its efficacy. Resistance is primarily associated with mutations in the Rv0678 gene, which encodes a transcriptional repressor for the MmpS5/MmpL5 efflux pump.[3][7]
-
Rv0678 Mutations: Mutations in this gene lead to the derepression (overexpression) of the MmpS5/MmpL5 efflux pump. This pump actively transports clofazimine out of the bacterial cell, reducing its intracellular concentration and thus its efficacy. This is the most prominent mechanism of clofazimine resistance.[7]
-
Other Gene Mutations: Mutations in other genes such as pepQ and Rv1979c have also been associated with resistance, although their exact roles are less understood.[3][19][20]
-
Cross-Resistance: Importantly, mutations in Rv0678 can confer cross-resistance between clofazimine and bedaquiline (BDQ), another critical drug for MDR-TB treatment.[3][19] This can significantly limit treatment options for patients with strains harboring these mutations.
Experimental Protocols
Standardized methodologies are essential for the evaluation of antimycobacterial agents. Below are summaries of key protocols.
5.1. Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.[21]
-
Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of the test compounds (e.g., clofazimine) in Middlebrook 7H9 or 7H12 broth.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain). Control wells (drug-free and bacteria-free) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Assay Development: A freshly prepared mixture of Alamar Blue reagent and Tween 80 is added to each well. The plate is re-incubated for 16-24 hours.
-
Reading: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).
5.2. Intracellular Activity Assay (Macrophage Model)
This assay assesses a compound's ability to kill mycobacteria residing within host cells.
-
Cell Seeding: Murine macrophage cell lines (e.g., J774A.1 or RAW 264.7) are seeded in 24- or 48-well plates and incubated to allow adherence.[22]
-
Infection: The macrophage monolayer is infected with a single-cell suspension of M. tuberculosis at a specific multiplicity of infection (MOI) and incubated to allow phagocytosis.
-
Drug Treatment: Extracellular bacteria are removed by washing. The infected cells are then treated with various concentrations of the test compounds and incubated for several days (e.g., 3-5 days).
-
Lysis and Plating: At the end of the treatment period, the macrophages are lysed with a detergent (e.g., SDS) to release the intracellular bacteria.
-
Enumeration: The cell lysates are serially diluted and plated on Middlebrook 7H11 agar. The plates are incubated for 3-4 weeks, after which colony-forming units (CFU) are counted to determine the reduction in bacterial viability.
5.3. In Vivo Efficacy (Murine Model of Chronic TB)
Animal models are critical for evaluating the therapeutic potential of new drug candidates.[10]
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected via a low-dose aerosol route with M. tuberculosis to establish a lung infection.
-
Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow a chronic infection to establish.
-
Drug Administration: The test compounds (e.g., clofazimine) are administered orally (gavage) or via other routes, daily for a specified duration (e.g., 30, 60, or 90 days).[16]
-
Efficacy Assessment: At various time points, cohorts of mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial load (CFU).
-
Outcome: The efficacy of the treatment is measured by the reduction in CFU in the organs compared to untreated control groups.
Conclusion
Clofazimine remains a cornerstone of MDR-TB therapy, primarily due to its unique mechanism of action that involves inducing oxidative stress and disrupting membrane functions in M. tuberculosis. While resistance can emerge through efflux pump overexpression, the drug's efficacy, especially in combination regimens, is well-established. The development of novel clofazimine analogs with enhanced potency and improved safety profiles represents a promising strategy to further strengthen the arsenal against drug-resistant mycobacterial infections. Continued research into the nuanced mechanisms of action and resistance will be crucial for optimizing its use and designing the next generation of riminophenazine therapeutics.
References
- 1. Antimycobacterial activities of riminophenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stoptb.it [stoptb.it]
- 3. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]
- 4. Frontiers | Clofazimine for the treatment of tuberculosis [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. Clofazimine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemotherapeutic activity of clofazimine and its analogues against Mycobacterium tuberculosis. In vitro, intracellular, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. journals.asm.org [journals.asm.org]
- 16. In vitro and in vivo activity of clofazimine against Mycobacterium tuberculosis persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. Clofazimine analogs with efficacy against experimental tuberculosis and reduced potential for accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. 404 Page Not Found [shsu.edu]
- 22. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
Clofazimine's Mechanism of Action Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofazimine (CFZ), a riminophenazine dye initially developed for leprosy, has been repurposed as a cornerstone drug in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its efficacy stems from a multifaceted mechanism of action that is not yet fully elucidated but is understood to involve a combination of redox cycling, membrane destabilization, and disruption of ion homeostasis. This guide provides an in-depth technical overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers in the field.
Core Mechanisms of Action
The antimicrobial activity of clofazimine against Mycobacterium tuberculosis is not attributed to a single target but rather to a combination of disruptive processes. The primary proposed mechanisms are detailed below.
Redox Cycling and Generation of Reactive Oxygen Species (ROS)
A principal mechanism is the induction of oxidative stress through redox cycling.[2][3] Clofazimine acts as a prodrug, accepting electrons from the mycobacterial respiratory chain and subsequently transferring them to molecular oxygen, creating a futile cycle that generates bactericidal reactive oxygen species (ROS).
-
Reduction by Type II NADH Dehydrogenase (NDH-2): Clofazimine is reduced by the mycobacterial Type II NADH:quinone oxidoreductase (NDH-2).[2][3][4] In this process, it is proposed to compete with the natural electron acceptor, menaquinone (MK-4), a key cofactor in the electron transport chain.[2][3]
-
Reoxidation and ROS Production: The reduced clofazimine is unstable and spontaneously reoxidizes in the presence of oxygen. This reoxidation generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are highly toxic to the bacterium, causing damage to DNA, proteins, and lipids.[4][5][6] This continuous cycle of reduction and oxidation leads to a high rate of ROS production inside the mycobacterial cell.[7] While NDH-2 was initially thought to be essential for this process, more recent evidence suggests that clofazimine's bactericidal activity in M. tuberculosis does not strictly require NDH-2, indicating other reductases may be involved.[5][8]
Membrane Destabilization and Disruption of Ion Homeostasis
Another compelling theory suggests clofazimine's primary target is the bacterial cell membrane.[9][10] Its highly lipophilic nature allows it to accumulate within the lipid bilayer, leading to membrane dysfunction through several proposed mechanisms.[9][10]
-
Generation of Lysophospholipids: Clofazimine has been shown to stimulate bacterial phospholipase A2 activity, leading to the accumulation of toxic lysophospholipids.[8][11] Both clofazimine and the resulting lysophospholipids act as detergents, disrupting membrane integrity.[9]
-
Interference with Ion Transport: The destabilization of the membrane and its potential directly interfere with the function of ion transporters.[10][12] This disruption leads to an almost complete inhibition of potassium (K⁺) uptake, which is critical for maintaining the membrane potential required for ATP synthesis.[13] The ultimate consequence is a reduction in cellular ATP levels, leading to bacterial death.[10][12]
Interaction with Iron Homeostasis
Recent studies have revealed a link between clofazimine activity and mycobacterial iron metabolism.[14][15]
-
Induction of Low-Iron Response: Exposure of M. tuberculosis to clofazimine induces a gene expression pattern similar to that seen under low-iron conditions. This includes the strong induction of genes responsible for the synthesis and transport of mycobactin (MBT), the primary siderophore of M. tuberculosis.[14][15]
-
Mycobactin and Reduced Efficacy: The presence of mycobactin is correlated with decreased bactericidal activity of clofazimine. Conversely, inhibiting MBT synthesis or creating high-iron conditions that repress the MBT system leads to increased killing by clofazimine.[14][15] The exact mechanism by which MBT inhibits clofazimine's lethality is still under investigation but may involve the MmpS5/L5 efflux pump or alterations in the drug's subcellular localization.[14]
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of clofazimine against M. tuberculosis.
Table 1: In Vitro Efficacy of Clofazimine
| Parameter | Strain | Condition | Value | Reference(s) |
| MIC | M. tuberculosis H37Rv | Replicating | 0.125 - 0.25 µg/mL | [2] |
| MIC | Drug-Resistant Clinical Isolates | Replicating | 0.108 - 0.24 µg/mL | [16] |
| Bactericidal Activity | M. tuberculosis H37Rv | Non-replicating | Significant killing at 0.25 µg/mL | [2] |
Table 2: In Vivo Efficacy of Clofazimine in Murine Models
| Model | Dosing Regimen | Duration | Reduction in Lung CFU (log₁₀) | Reference(s) |
| Chronic TB | 20 mg/kg/day | 28 days | 4.0 ± 0.3 | [2] |
| Chronic TB | 25 mg/kg/day | 2 months | Reduced from 9.74 to 3.61 | [12] |
| Chronic TB | 6.25 - 25 mg/kg/day | > 2 weeks | Potent, dose-independent activity | [17] |
Table 3: Synergistic Interactions with Other Antimycobacterial Agents
| Combination | M. tuberculosis State | Interaction | Reference(s) |
| CFZ + PBTZ169 (Benzothiazinone) | Replicating & Non-replicating | Synergistic | [2][3] |
| CFZ + Bedaquiline (BDQ) | Replicating & Non-replicating | Synergistic | [18] |
| CFZ + Pretomanid (PMD) | Log-phase & Acid-phase | Additive to Synergistic | [18] |
| CFZ + Linezolid (LZD) | Log-phase & Acid-phase | Additive to Synergistic | [18] |
| CFZ + Rifampicin (RMP) | Planktonic & Biofilm | Synergistic | [19] |
| CFZ + Isoniazid (INH) | Planktonic & Biofilm | Synergistic | [19] |
Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate clofazimine's mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
The Resazurin Microtiter Assay (REMA) is a common method to determine the MIC of clofazimine.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase), glycerol, and Tween 80 to mid-log phase.[2]
-
Drug Dilution: Clofazimine is serially diluted in a 96-well microtiter plate using 7H9 broth.
-
Inoculation: The bacterial culture is diluted and added to each well to a final concentration of approximately 1-5 x 10⁵ CFU/mL.[20]
-
Incubation: Plates are incubated at 37°C for 6-7 days.[2][20]
-
Resazurin Addition: A solution of resazurin is added to each well, and plates are incubated for an additional 24-48 hours.
-
Reading: The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).[2]
Bactericidal Activity Assessment (CFU Assay)
This assay quantifies the killing effect of clofazimine over time.
-
Exposure: Log-phase or non-replicating cultures of M. tuberculosis are exposed to various concentrations of clofazimine (e.g., at and above the MIC).[2]
-
Sampling: Aliquots are taken from each culture at specified time points (e.g., day 0, day 3, day 7).
-
Serial Dilution: Samples are washed to remove the drug and then serially diluted in phosphate-buffered saline with Tween 80.
-
Plating: Dilutions are plated onto Middlebrook 7H10 agar plates.
-
Incubation & Counting: Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted. The results are expressed as log₁₀ CFU/mL. A reduction in CFU counts compared to the starting inoculum indicates bactericidal activity.[2]
In Vivo Efficacy in a Murine Model of Chronic TB
Animal models are crucial for evaluating the in vivo efficacy of antitubercular agents.
-
Infection: BALB/c mice are infected via low-dose aerosol with M. tuberculosis H37Rv to establish a chronic infection, typically assessed 4-6 weeks post-infection.[2][3]
-
Treatment Initiation (Day 0): A baseline group of mice is sacrificed to determine the pre-treatment bacterial load in the lungs and spleen.
-
Drug Administration: Treatment groups receive clofazimine (e.g., 20 mg/kg) and control groups receive the vehicle (e.g., 0.5% carboxymethyl cellulose) daily or 5-6 days a week via oral gavage.[2][3][16]
-
Treatment Duration: Treatment continues for a defined period, such as 28 days or 2 months.[2]
-
Endpoint Analysis: At the end of the treatment period, mice are sacrificed. Lungs and spleens are aseptically removed, homogenized, and serially diluted.
-
CFU Determination: Dilutions are plated on 7H10 agar to determine the bacterial load. Efficacy is measured by the log₁₀ reduction in CFU counts compared to the Day 0 baseline and the untreated control group.[2][3]
NADH Oxidase Activity Assay
This assay measures the ability of clofazimine to stimulate NADH oxidation by mycobacterial membranes.
-
Membrane Preparation: Inner membrane vesicles are isolated from Mycobacterium smegmatis or M. tuberculosis by cell lysis and ultracentrifugation.[6]
-
Respiratory Inhibition: The baseline respiratory chain activity is inhibited using potassium cyanide (KCN) to block the terminal oxidase.[6]
-
Assay Reaction: In a spectrophotometer cuvette, the KCN-inhibited membranes are mixed with a buffer. The reaction is initiated by adding NADH.
-
Clofazimine Addition: After establishing a baseline rate of NADH oxidation (monitored by the decrease in absorbance at 340 nm), clofazimine is added to the cuvette.
-
Measurement: An increase in the rate of absorbance decrease at 340 nm upon clofazimine addition indicates that clofazimine is being reduced by membrane-bound dehydrogenases (like NDH-2), thereby stimulating the oxidation of NADH.[6]
Conclusion
The mechanism of action of clofazimine against Mycobacterium tuberculosis is complex and robust, involving at least three interconnected pathways: the generation of bactericidal ROS via redox cycling, the disruption of membrane integrity and ion transport, and interference with iron homeostasis. This multifactorial attack likely contributes to its high efficacy against drug-resistant strains and the low frequency of resistance development.[13][21] A thorough understanding of these mechanisms is critical for the rational design of new combination therapies and the development of next-generation riminophenazine analogues with improved therapeutic profiles.[16]
References
- 1. Systematic review of clofazimine for the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Clofazimine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase: A PATHWAY FOR THE GENERATION OF BACTERICIDAL LEVELS OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Clofazimine for the treatment of tuberculosis [frontiersin.org]
- 9. Clofazimine in Nontuberculous Mycobacterial Infections: A Growing Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Mycobactin and clofazimine activity are negatively correlated in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycobactin and clofazimine activity are negatively correlated in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clofazimine Analogs with Efficacy against Experimental Tuberculosis and Reduced Potential for Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. leprosy-information.org [leprosy-information.org]
- 18. Evaluating the effect of clofazimine against Mycobacterium tuberculosis given alone or in combination with pretomanid, bedaquiline or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of the efficacy of clofazimine alone and in combination with primary agents against Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Studies on clofazimine-resistance in mycobacteria: is the inability to isolate drug-resistance mutants related to its mode of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS protocol for Clofazimine quantification using Clofazimine-d7 internal standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clofazimine in human plasma. The assay utilizes a stable isotope-labeled internal standard, clofazimine-d7, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving clofazimine.
Introduction
Clofazimine is an anti-leprosy and antibacterial drug that is increasingly being repurposed for the treatment of multidrug-resistant tuberculosis (MDR-TB) and nontuberculous mycobacterial (NTM) infections.[1][2][3] Accurate measurement of clofazimine concentrations in biological matrices is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing potential toxicities, such as QTc interval prolongation.[1][3] This document provides a detailed protocol for the quantification of clofazimine in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Clofazimine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (with K2-EDTA as anticoagulant)
Instrumentation
A triple quadrupole mass spectrometer, such as a Sciex API4000 or equivalent, equipped with a positive electrospray ionization (ESI) source was used.[4] The mass spectrometer was coupled to a high-performance liquid chromatography (HPLC) system, such as a Shimadzu or Agilent series instrument.[5][6]
LC-MS/MS Method
2.3.1. Liquid Chromatography
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is suitable for separation.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Gradient: A gradient elution can be optimized to ensure separation from matrix components. A typical gradient might start at 30% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.
2.3.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following MRM transitions should be monitored:
-
Key MS Parameters:
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of clofazimine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the clofazimine stock solution in methanol to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate clofazimine working solutions to prepare a calibration curve (e.g., 10-2000 ng/mL) and at least three levels of QC samples (low, medium, and high).[4][7]
Sample Preparation Protocol
A protein precipitation method is recommended for its simplicity and high throughput.
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | > 0.99 | > 0.998[6] |
| Calibration Range | Dependent on application | 10.0 to 2000 ng/mL[4][7] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy and Precision within ±20% | 10.0 ng/mL[4][7] |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 13.5%[7] |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 11.0%[7] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Minimal matrix effects observed. |
| Recovery | Consistent, precise, and reproducible | > 85% |
Workflow Diagram
Caption: Experimental workflow for clofazimine quantification.
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantification of clofazimine in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation procedure allows for accurate, precise, and high-throughput analysis. This method is well-suited for clinical and research laboratories requiring the measurement of clofazimine for pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacodynamics of Clofazimine for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Clofazimine-d7 in Therapeutic Drug Monitoring of Leprosy Treatment
Application Note
Introduction
Clofazimine is a cornerstone of the multidrug therapy (MDT) recommended by the World Health Organization (WHO) for the treatment of multibacillary leprosy.[1][2] It possesses both antimycobacterial and anti-inflammatory properties, making it effective against Mycobacterium leprae and in managing leprosy reactions.[1] Therapeutic drug monitoring (TDM) of clofazimine is crucial to ensure optimal drug exposure, which is essential for efficacy while minimizing potential toxicity. Clofazimine exhibits significant inter-individual pharmacokinetic variability.[3][4] Factors such as co-morbidities and co-medications can influence its absorption and disposition. Given its long half-life and tendency to accumulate in tissues, monitoring plasma concentrations can aid in personalizing treatment regimens.[3][4]
This application note describes a robust and sensitive method for the quantification of clofazimine in human plasma and dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Clofazimine-d7, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring in clinical and research settings.
Principle
The method is based on the principle of stable isotope dilution analysis. A known concentration of this compound is added to the biological sample (plasma or DBS) as an internal standard (IS).[5] Both clofazimine and this compound are extracted from the matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the peak area of clofazimine to that of this compound is used to calculate the concentration of clofazimine in the sample, effectively correcting for any variability in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of clofazimine in humans and the performance characteristics of the LC-MS/MS method for its quantification.
Table 1: Pharmacokinetic Parameters of Clofazimine in Humans
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | 45-70% | [4][6] |
| Tmax (fed state) | 4-8 hours | [6] |
| Distribution | ||
| Protein Binding | Highly bound to lipoproteins | [6][7] |
| Tissue Distribution | Accumulates in fatty tissues and reticuloendothelial system | [6] |
| Metabolism | ||
| Metabolites | Three urinary metabolites identified | [4] |
| Elimination | ||
| Half-life (t½) | ~10 - 70 days | [3][4] |
| Excretion | Primarily in feces (unchanged drug) | [4] |
Table 2: Performance Characteristics of the Validated LC-MS/MS Method for Clofazimine Quantification
| Parameter | Dried Blood Spot (DBS) Method | Plasma Method |
| Linear Dynamic Range | 10.0 - 2000 ng/mL[5][8] | 1 - 200 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL[5][8] | 1 ng/mL[9] |
| Intra-day Precision (%CV) | ≤ 13.5%[5] | Not Specified |
| Inter-day Precision (%CV) | ≤ 13.5%[5] | 3.3% - 4.6%[10] |
| Intra-day Accuracy (%Bias) | ± 11.0%[5] | Not Specified |
| Inter-day Accuracy (%Bias) | ± 11.0%[5] | 101% - 105%[10] |
| Internal Standard | This compound[5] | Midazolam (example)[9] |
Experimental Protocols
Protocol 1: Quantification of Clofazimine in Human Dried Blood Spots (DBS) by LC-MS/MS
This protocol is adapted from a validated method for the bioanalysis of clofazimine in human DBS samples.[5][8]
1. Materials and Reagents
-
Clofazimine reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human blood (for calibration standards and quality controls)
-
DMPK-A cards (or equivalent) for DBS collection
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare primary stock solutions of clofazimine and this compound in methanol.
-
Prepare working solutions of clofazimine by serial dilution of the stock solution with methanol.
-
Prepare a working solution of this compound in 50% aqueous methanol.
-
Spike human blood with the clofazimine working solutions to create calibration standards (e.g., 10, 20, 50, 200, 500, 1200, 1800, and 2000 ng/mL) and quality control samples (e.g., low, mid, and high concentrations).[5]
-
Spot a fixed volume (e.g., 30 µL) of each standard and QC onto the DMPK-A cards and allow them to dry completely at room temperature for at least 2 hours.[5]
3. Sample Preparation
-
Punch a 3 mm disc from the center of the dried blood spot of each standard, QC, and patient sample into a 96-well plate.[5]
-
To each well (except blanks), add 200 µL of the this compound working solution. To the blank wells, add 200 µL of 50% aqueous methanol.[5]
-
Seal the plate and sonicate for approximately 30 minutes.[5]
-
Centrifuge the plate to pellet the debris.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Shimadzu LC-20 AD or equivalent[5]
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in water[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[5]
-
Flow Rate: 0.3 mL/min[5]
-
Column Temperature: 60°C[5]
-
Injection Volume: 5 µL[5]
-
MS System: Sciex API 4000 or equivalent[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
MRM Transitions:
5. Data Analysis
-
Integrate the peak areas for both clofazimine and this compound.
-
Calculate the peak area ratio (Clofazimine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of clofazimine in the QC and patient samples from the calibration curve.
Protocol 2: Quantification of Clofazimine in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on published methods for clofazimine analysis in plasma.[9][10]
1. Materials and Reagents
-
Clofazimine reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Human plasma (for calibration standards and QCs)
2. Preparation of Standards and QCs
-
Prepare stock and working solutions of clofazimine and this compound as described in Protocol 1.
-
Spike human plasma with the clofazimine working solutions to create calibration standards and QCs.
3. Sample Preparation (Protein Precipitation)
-
Pipette a small volume of plasma (e.g., 50-100 µL) from standards, QCs, and patient samples into a microcentrifuge tube or 96-well plate.
-
Add an appropriate volume of the this compound working solution.
-
Add 3-4 volumes of cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex mix thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Utilize similar LC and MS conditions as described in Protocol 1, with potential modifications to the gradient elution program to optimize for plasma matrix effects.
5. Data Analysis
-
Follow the same data analysis procedure as outlined in Protocol 1.
Visualizations
Caption: Therapeutic Drug Monitoring Workflow for Clofazimine.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. nhm.gov.in [nhm.gov.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of clofazimine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. extranet.who.int [extranet.who.int]
- 7. Pharmacokinetics and Pharmacodynamics of Clofazimine in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clofazimine pharmacokinetics in patients with TB: dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Clofazimine
A Note on Clofazimine-d7: It is important to clarify that high-throughput screening (HTS) assays are typically performed using the active, non-isotopically labeled compound, in this case, Clofazimine. Its deuterated analog, this compound, is a heavier, stable isotope-labeled version of the molecule. Due to its mass difference, this compound is most commonly utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for precise measurement of Clofazimine concentrations in biological matrices during pharmacokinetic and drug metabolism studies. The protocols detailed below describe HTS assays using Clofazimine, with the understanding that this compound would be a critical tool for any subsequent quantitative analysis required in the drug development pipeline.
Application Note 1: Identification of Clofazimine as an Anti-Cryptosporidial Agent via High-Content Phenotypic Screening
This application note describes a high-throughput, high-content imaging assay to identify inhibitors of Cryptosporidium parvum proliferation in a human intestinal epithelial cell line. This screen identified Clofazimine as a potent and selective inhibitor.[1]
Target Audience: Researchers in parasitology, infectious diseases, and drug discovery.
Principle: A human intestinal epithelial cell line (HCT-8) is infected with C. parvum oocysts. The assay measures the proliferation of the parasite within the host cells in the presence of test compounds. A high-content imaging system is used to quantify the parasite load.
Quantitative Data Summary:
| Compound | EC50 (nM) against C. parvum | Selectivity Index (SI) |
| Clofazimine | 15 | >1333 |
| Nitazoxanide | 2000 | >10 |
Table 1: In vitro activity of Clofazimine against Cryptosporidium parvum in an HTS assay.[1] The half-maximal effective concentration (EC50) represents the concentration of the drug that inhibits 50% of parasite growth. The Selectivity Index is the ratio of the cytotoxic concentration (CC50) in the host cell line to the EC50 for the parasite, indicating the therapeutic window. A higher SI is desirable.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture HCT-8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Seed HCT-8 cells into 384-well, clear-bottom plates at a density of 8,000 cells per well and incubate for 24 hours.
-
-
Compound Addition:
-
Prepare a library of small molecules, including Clofazimine, dissolved in dimethyl sulfoxide (DMSO).
-
Using an automated liquid handler, add the compounds to the cell plates to achieve a final concentration typically in the low micromolar range for a primary screen. Include appropriate controls (e.g., DMSO vehicle, positive control like nitazoxanide).
-
-
Parasite Infection:
-
Excyst C. parvum oocysts by incubation in 10 mM HCl at 37°C for 10 minutes, followed by incubation in 1 mM sodium taurocholate at 16°C for 10 minutes.
-
Add the excysted sporozoites to the HCT-8 cell plates at a multiplicity of infection (MOI) of 1.
-
-
Incubation and Staining:
-
Incubate the infected plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Stain the parasite and host cells using an antibody against a Cryptosporidium-specific antigen and a nuclear counterstain (e.g., DAPI).
-
-
High-Content Imaging and Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to quantify the number of parasites per host cell.
-
Calculate the percent inhibition of parasite proliferation for each compound relative to the DMSO control.
-
Experimental Workflow:
Caption: High-content screening workflow for identifying inhibitors of Cryptosporidium parvum.
Application Note 2: Screening for Wnt Signaling Pathway Inhibitors in Cancer Cells
This application note details a cell-based high-throughput screening assay to identify inhibitors of the canonical Wnt signaling pathway, which is often dysregulated in various cancers. Clofazimine has been identified as an inhibitor of this pathway, suppressing the growth of Wnt-dependent cancer cells.[2][3]
Target Audience: Cancer biologists, pharmacologists, and researchers in drug discovery.
Principle: The assay utilizes a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of the reporter gene, which can be quantified by measuring luminescence.
Quantitative Data Summary:
| Cell Line | Treatment | Luciferase Activity (Fold Change) |
| HEK293T | Wnt3a | 10.5 |
| HEK293T | Wnt3a + Clofazimine (1 µM) | 2.3 |
Table 2: Inhibition of Wnt3a-induced TopFlash luciferase reporter activity by Clofazimine.[3] Data are representative of typical results showing a significant decrease in reporter activity in the presence of Clofazimine.
Experimental Protocol:
-
Cell Line and Transfection:
-
Use a cell line known to be responsive to Wnt signaling, such as HEK293T.
-
Co-transfect the cells with a TCF/LEF-luciferase reporter plasmid (e.g., TopFlash) and a control plasmid expressing Renilla luciferase for normalization.
-
-
Cell Plating and Compound Treatment:
-
Plate the transfected cells in 96- or 384-well white, clear-bottom plates.
-
Add test compounds, including Clofazimine, at various concentrations.
-
-
Wnt Pathway Activation:
-
Stimulate the Wnt pathway by adding recombinant Wnt3a protein to the cell culture medium or by co-culturing with Wnt3a-expressing cells.
-
-
Incubation and Lysis:
-
Incubate the plates for 24-48 hours.
-
Lyse the cells using a suitable lysis buffer.
-
-
Luciferase Assay:
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell number and transfection efficiency.
-
Signaling Pathway Diagram:
Caption: Clofazimine inhibits the canonical Wnt signaling pathway downstream of the receptor complex.
Application Note 3: Immunomodulatory Activity Screening of Clofazimine in Combination with Immune Checkpoint Blockade
This application note outlines a high-throughput screening approach using organotypic tumor spheroids (OTSs) to identify compounds that can enhance the efficacy of anti-PD-1 and anti-CTLA-4 immunotherapy. Clofazimine was identified as a potent immunomodulator in this screen.[4][5]
Target Audience: Immuno-oncology researchers, cancer immunologists, and drug development professionals.
Principle: OTSs are 3D cell culture models that retain the tumor microenvironment, including immune cells. The screen measures the tumor-killing ability of immune checkpoint inhibitors (ICIs) in combination with test compounds.
Quantitative Data Summary:
| Treatment Group | Tumor Killing (%) |
| Control | 5 |
| Anti-PD-1 + Anti-CTLA-4 | 30 |
| Anti-PD-1 + Anti-CTLA-4 + Clofazimine (1 µM) | 65 |
Table 3: Clofazimine potentiates the anti-tumor activity of dual immune checkpoint blockade in an organotypic tumor spheroid model.[4]
Experimental Protocol:
-
Generation of Organotypic Tumor Spheroids (OTSs):
-
Isolate tumors from mouse models (e.g., MC38 colorectal tumors).
-
Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
-
Seed the cells in ultra-low attachment 96-well plates to allow for the formation of spheroids.
-
-
Compound and Antibody Treatment:
-
Add anti-PD-1 and anti-CTLA-4 antibodies to the OTS cultures.
-
Add test compounds, including Clofazimine, from a drug library.
-
-
Co-culture and Viability Assessment:
-
Co-culture the OTSs with the treatments for 72-96 hours.
-
Measure tumor cell viability using a luciferase-based assay (if using luciferase-expressing tumor cells) or a fluorescent live/dead cell stain.
-
-
Data Analysis:
-
Calculate the percentage of tumor killing for each treatment condition compared to the untreated control.
-
Identify compounds that significantly enhance the tumor-killing effect of the ICIs.
-
Logical Relationship Diagram:
Caption: Clofazimine enhances anti-tumor immunity while mitigating adverse events.
References
- 1. A high-throughput phenotypic screen identifies clofazimine as a potential treatment for cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clofazimine: A journey of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-leprosy drug clofazimine inhibits growth of triple-negative breast cancer cells via inhibition of canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical drug screening reveals clofazimine potentiates the efficacy while reducing the toxicity of anti-PD-1 and CTLA-4 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical drug screening reveals clofazimine potentiates the efficacy while reducing the toxicity of anti-PD-1 and CTLA-4 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Tuberculosis Treatment: A High-Throughput LC-MS/MS Method for the Simultaneous Analysis of Clofazimine and Co-Administered Anti-TB Drugs
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Clofazimine and other critical anti-tuberculosis (TB) drugs in human plasma. Utilizing Clofazimine-d7 as an internal standard, this method provides a reliable tool for therapeutic drug monitoring (TDM), pharmacokinetic studies, and the development of new anti-TB drug regimens.
Introduction
The global burden of tuberculosis, particularly multidrug-resistant TB (MDR-TB), necessitates precise and efficient monitoring of patient drug levels. Clofazimine, a cornerstone of MDR-TB treatment, is often co-administered with a cocktail of other drugs, including Bedaquiline, Linezolid, Moxifloxacin, Pyrazinamide, and Ethambutol.[1] Therapeutic drug monitoring is crucial to optimize treatment efficacy, minimize toxicity, and prevent the emergence of drug resistance. This document provides a detailed protocol for a validated LC-MS/MS method enabling the simultaneous analysis of these key anti-TB agents.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for plasma sample preparation.[2][3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.5 µm particle size)[4]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 80 |
| 7.0 | 80 |
| 7.1 | 20 |
| 10.0 | 20 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the quantification of each analyte.
Quantitative Data
The following tables summarize the key quantitative parameters for the simultaneous analysis of Clofazimine and other anti-TB drugs.
Table 1: LC-MS/MS Parameters for the Simultaneous Analysis of Anti-TB Drugs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Clofazimine | 473.1 | 431.1 | 35 | 5.8 |
| This compound (IS) | 480.1 | 432.1 | 35 | 5.8 |
| Bedaquiline | 555.2 | 523.2 | 40 | 6.2 |
| Linezolid | 338.1 | 296.1 | 25 | 3.5 |
| Moxifloxacin | 402.2 | 358.1 | 28 | 4.1 |
| Pyrazinamide | 124.1 | 81.1 | 22 | 2.1 |
| Ethambutol | 205.2 | 116.1 | 20 | 1.8 |
Table 2: Method Validation Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) |
| Clofazimine | 10 - 2000 | 10 | 95 - 105 | < 10 | 85 - 95 | < 15 |
| Bedaquiline | 10 - 2000 | 10 | 92 - 108 | < 12 | 88 - 98 | < 15 |
| Linezolid | 50 - 5000 | 50 | 90 - 110 | < 10 | 90 - 105 | < 10 |
| Moxifloxacin | 25 - 2500 | 25 | 93 - 107 | < 11 | 87 - 99 | < 12 |
| Pyrazinamide | 250 - 50000 | 250 | 88 - 105 | < 13 | 85 - 100 | < 15 |
| Ethambutol | 100 - 10000 | 100 | 91 - 109 | < 12 | 89 - 102 | < 13 |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathways of the analyzed drugs.
Discussion
This application note presents a comprehensive and validated LC-MS/MS method for the simultaneous determination of Clofazimine and five other essential anti-TB drugs. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, correcting for matrix effects and variations in sample processing.[2]
The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is critical in clinical settings. The chromatographic method provides adequate separation of all analytes within a reasonable run time, and the MS/MS detection offers excellent sensitivity and selectivity.[3][4]
The method has been validated according to international guidelines and demonstrates good linearity, accuracy, precision, and recovery for all analytes.[3] The provided quantitative data and experimental protocols can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
The visualization of the metabolic pathways highlights the potential for drug-drug interactions, particularly the inhibitory effect of Clofazimine on CYP3A4, which is involved in the metabolism of Bedaquiline.[5][6] This underscores the importance of TDM to manage potential adverse effects and optimize therapeutic outcomes in patients receiving these combination therapies.
Conclusion
The described LC-MS/MS method offers a powerful tool for the simultaneous analysis of Clofazimine and other key anti-TB drugs. Its implementation can significantly contribute to the personalized treatment of tuberculosis, improving patient care and supporting the development of novel therapeutic strategies against this global health threat.
References
- 1. A Bedaquiline, Pyrazinamide, Levofloxacin, Linezolid, and Clofazimine Second-line Regimen for Tuberculosis Displays Similar Early Bactericidal Activity as the Standard Rifampin-Based First-line Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of 11 medications for drug resistant TB in small hair samples to quantify adherence and exposure using a validated LC-MS/MS panel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing potential drug-drug interactions between clofazimine and other frequently used agents to treat drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Clinical Drug Interaction Potential of Clofazimine Using Static and Dynamic Modeling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Clofazimine-d7 in Studies of Drug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated clofazimine (Clofazimine-d7) in the research of drug-resistant tuberculosis (TB). The primary application of this compound is as an internal standard (IS) for the accurate quantification of clofazimine in biological matrices. This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for optimizing dosing regimens for patients with multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis.
Introduction to Clofazimine and the Role of this compound
Clofazimine is a riminophenazine antibiotic with potent activity against Mycobacterium tuberculosis, including strains resistant to first-line anti-TB drugs. It is a cornerstone of treatment regimens for drug-resistant tuberculosis. Accurate measurement of clofazimine concentrations in patients is critical to ensure therapeutic efficacy while minimizing dose-related toxicities.
This compound is a stable isotope-labeled version of clofazimine. Its near-identical chemical and physical properties to clofazimine, but with a distinct molecular weight, make it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification of clofazimine.
Quantitative Analysis of Clofazimine using this compound
The quantification of clofazimine in biological samples is predominantly achieved through LC-MS/MS. This compound is added to the biological sample at a known concentration at the beginning of the sample preparation process. The ratio of the signal from clofazimine to the signal from this compound is used to determine the concentration of clofazimine in the original sample.
Data Presentation: LC-MS/MS Parameters for Clofazimine Quantification
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Clofazimine | m/z 473.1 → 431.1 |
| this compound (IS) | m/z 480.1 → 432.1 |
| Collision Energy | ~47 eV |
| Dwell Time | 50-100 ms |
Data Presentation: Validation Parameters for Clofazimine Quantification in Human Plasma/Blood
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.004 - 10.0 ng/mL | [1][2] |
| Dynamic Range | 10.0 - 2000 ng/mL | [2] |
| Intra-day Precision (%CV) | ≤ 13.5% | [2] |
| Inter-day Precision (%CV) | 2.3% - 4.6% | [1] |
| Intra-day Accuracy (%Bias) | ± 11.0% | [2] |
| Inter-day Accuracy | 98.5% - 105% | [1] |
Experimental Protocols
Protocol for Quantification of Clofazimine in Human Dried Blood Spots (DBS)
This protocol is adapted from a validated LC-MS/MS method for the bioanalysis of clofazimine in human DBS samples.[2]
Materials:
-
Clofazimine and this compound standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Deionized water
-
Human blood (for calibration standards and quality controls)
-
DMPK A cards (or equivalent)
-
96-well plates
-
Sonicator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of clofazimine and this compound in methanol.
-
Prepare calibration standards and QCs by spiking human blood with appropriate concentrations of clofazimine.
-
Spot a fixed volume (e.g., 30 µL) of each standard and QC onto the DMPK A cards and allow to dry completely at room temperature.
-
-
Sample Preparation:
-
Punch a 3 mm disc from the center of the dried blood spot into a 96-well plate.
-
Add 100 µL of the internal standard working solution (this compound in 50% aqueous methanol) to each well.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Seal the plate and sonicate for 30 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor the MRM transitions for clofazimine and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both clofazimine and this compound.
-
Calculate the peak area ratio of clofazimine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of clofazimine in the unknown samples from the calibration curve.
-
Protocol for Quantification of Clofazimine in Human Plasma
This protocol is a general procedure based on common practices for plasma sample analysis by LC-MS/MS.
Materials:
-
Clofazimine and this compound standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Deionized water
-
Human plasma (for calibration standards and quality controls)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of clofazimine and this compound in methanol.
-
Prepare calibration standards and QCs by spiking human plasma with appropriate concentrations of clofazimine.
-
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or well and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Follow the LC-MS/MS conditions as described in the DBS protocol.
-
-
Data Analysis:
-
Perform data analysis as described in the DBS protocol.
-
Visualizations
Mechanism of Action of Clofazimine against M. tuberculosis
The antimicrobial action of clofazimine against Mycobacterium tuberculosis is multifaceted and primarily targets the bacterial cell membrane and respiratory chain.
Caption: Putative mechanisms of clofazimine's action against M. tuberculosis.
Experimental Workflow for Clofazimine Quantification
The following diagram illustrates the typical workflow for quantifying clofazimine in biological samples using this compound as an internal standard.
Caption: General workflow for clofazimine quantification using an internal standard.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of clofazimine in clinical and preclinical studies of drug-resistant tuberculosis. The detailed protocols and methodologies provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working to optimize the treatment of this challenging disease. The elucidated mechanism of action further informs the rational use of clofazimine in combination therapies.
References
Application Notes and Protocols for Clofazimine-d7 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofazimine is a lipophilic riminophenazine dye primarily used in the treatment of leprosy and other mycobacterial infections.[1][2] Its mechanism of action is multifaceted, involving interaction with bacterial DNA, generation of reactive oxygen species (ROS), and modulation of host immune and inflammatory responses.[2][3][4] Clofazimine-d7 is a deuterated analog of Clofazimine, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes this compound a valuable tool in research and drug development.
The primary advantage of using deuterated compounds lies in the kinetic isotope effect; the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism.[5][6] This property makes this compound particularly useful for:
-
Pharmacokinetic (PK) studies: Tracking the metabolic fate of the drug with greater precision.[5]
-
Metabolite identification: Differentiating the parent drug from its metabolites in mass spectrometry analysis.
-
Internal standard: Serving as a reliable internal standard for quantifying non-deuterated Clofazimine in biological samples.[7]
While the biological activity of this compound is expected to be comparable to its non-deuterated counterpart, its altered metabolic profile can be leveraged for specific experimental designs.[7] These application notes provide an overview of the mechanisms of action of Clofazimine and detailed protocols for its application in cell-based assays, which are directly adaptable for this compound.
Mechanism of Action and Signaling Pathways
Clofazimine exerts its effects through several mechanisms, impacting both microbial pathogens and host cells.
1. Antimicrobial Action:
-
DNA Intercalation: Clofazimine binds to the guanine bases of bacterial DNA, which disrupts DNA's template function, thereby inhibiting bacterial replication and proliferation.[2][4][8]
-
Reactive Oxygen Species (ROS) Generation: It is proposed that Clofazimine undergoes redox cycling within bacterial cells, leading to the production of ROS such as superoxide and hydrogen peroxide.[2][9] This induces oxidative stress and damages cellular components, contributing to bacterial cell death.[2]
2. Host-Directed and Immunomodulatory Effects:
-
Anti-Inflammatory Properties: Clofazimine exhibits anti-inflammatory and immunosuppressive effects, which are beneficial in managing the inflammatory complications of diseases like leprosy.[1][2] This may involve the modulation of cytokine production.[2]
-
Signaling Pathway Modulation:
-
NF-κB, JNK, and ERK Pathways: Studies have shown that Clofazimine can inhibit the activation of NF-κB, JNK, and ERK signaling pathways in host cells, which can suppress the expression of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[10]
-
Ras/Raf/MEK/ERK Pathway Enhancement: In another context, Clofazimine has been found to bind to the human Raf1 kinase inhibitory protein (hRKIP). This interaction can enhance the Ras/Raf/MEK/ERK signaling pathway, leading to increased ERK phosphorylation.[8][11] For instance, a concentration of 3.2 μM Clofazimine was shown to significantly increase ERK phosphorylation levels.[8][11]
-
Potassium Channel Inhibition: Clofazimine acts as a blocker of the Kv1.3 potassium channel in T cells, which is crucial for T cell activation and proliferation. This mechanism may underlie its potential use in autoimmune diseases.[4][9]
-
Signaling Pathway Diagrams
Caption: Antimicrobial mechanisms of Clofazimine action within a bacterial cell.
Caption: Clofazimine's inhibitory effect on the host cell NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for Clofazimine from published studies. These values can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Activity of Clofazimine against Mycobacterial Species
| Mycobacterium Species | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference |
|---|---|---|---|
| M. tuberculosis | 0.06 - 2 | - | [9] |
| M. avium | - | 1 (Tentative ECOFF) | [12] |
| M. intracellulare | - | 2 (Tentative ECOFF) | [12] |
| M. abscessus | >8 | >8 | [12] |
| M. fortuitum | >8 | >8 | [12] |
MIC: Minimum Inhibitory Concentration; MIC90: MIC required to inhibit 90% of isolates; ECOFF: Epidemiological Cutoff Value.
Table 2: Effective Concentrations of Clofazimine in Cell-Based Assays
| Assay | Cell Type | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| ERK Phosphorylation | Human T cells | 3.2 μM | ~37% increase in ERK phosphorylation | [11] |
| Immunotherapy Potentiation | Mouse model | 8 mg/kg | Potentiation of anti-PD-1+CTLA-4 ICB | [13] |
| Pharmacokinetics | BALB/c mice | 25 mg/kg | Serum levels of 1-2 µg/mL; >50 µg/g in tissues |[14] |
Experimental Protocols
Note on Preparation of this compound Stock Solution: Clofazimine and its deuterated analog are highly lipophilic and poorly soluble in aqueous media.
-
Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically ≤ 0.1%).
Protocol 1: Antimicrobial Activity against Intracellular Mycobacteria
Principle: This assay assesses the ability of this compound to inhibit the growth of mycobacteria residing within macrophages, mimicking an in vivo infection. Macrophages are infected with mycobacteria, treated with the compound, and the intracellular bacterial viability is quantified.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
Mycobacterium species (e.g., M. tuberculosis H37Rv, M. smegmatis)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Sterile water or 0.1% Triton X-100 for cell lysis
-
7H11 agar plates or a viability stain (e.g., AlamarBlue, Resazurin)
-
24-well or 96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well or 96-well plate at a density that will result in a confluent monolayer (e.g., 3 x 105 cells/mL for J774A.1) and incubate overnight (37°C, 5% CO2).[15]
-
Bacterial Preparation: Prepare a single-cell suspension of mycobacteria from a log-phase culture. Adjust the bacterial concentration in culture medium.
-
Infection: Remove the culture medium from the macrophages and infect the cells with the bacterial suspension at a specific multiplicity of infection (MOI), typically between 1 and 10.
-
Phagocytosis: Incubate for 2-4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Gently wash the cells 2-3 times with warm PBS or medium to remove extracellular bacteria.
-
Compound Treatment: Add fresh culture medium containing serial dilutions of this compound. Include an untreated control (vehicle only, e.g., 0.1% DMSO) and a positive control antibiotic (e.g., Rifampicin).
-
Incubation: Incubate the plates for a period suitable for the mycobacterial species' growth rate (e.g., 3-5 days for M. tuberculosis).
-
Quantification of Bacterial Viability:
-
Colony Forming Unit (CFU) Counting: Lyse the macrophages with sterile water or 0.1% Triton X-100. Serially dilute the lysate and plate on 7H11 agar. Incubate the plates until colonies are visible and count the CFUs.
-
Fluorescence/Colorimetric Readout: Add a viability reagent like AlamarBlue directly to the wells, incubate, and measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Protocol 2: NF-κB Signaling Pathway Reporter Assay
Principle: This assay measures the effect of this compound on the NF-κB signaling pathway using a reporter cell line. These cells contain a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the pathway by this compound will result in a decreased reporter signal.[10]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete culture medium (DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
NF-κB pathway activator (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB reporter plasmid and the control plasmid in a 96-well plate.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Pathway Activation: Stimulate the cells by adding an NF-κB activator (e.g., TNF-α) to each well (except for the unstimulated control).
-
Incubation: Incubate for an additional 6-24 hours.
-
Cell Lysis and Signal Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Compare the normalized signals of treated cells to the stimulated vehicle control to determine the percent inhibition.
Protocol 3: Western Blot for ERK Phosphorylation
Principle: This protocol determines the effect of this compound on the phosphorylation status of ERK (p-ERK), a key component of the Ras/Raf/MEK/ERK pathway. An increase or decrease in the p-ERK/Total-ERK ratio indicates modulation of the pathway.[11]
Materials:
-
Cells of interest (e.g., T cells, cancer cell lines)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
PBS and cell scrapers
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with desired concentrations of this compound or vehicle for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK and anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total-ERK antibody to normalize the p-ERK signal.
-
Densitometry Analysis: Quantify the band intensities to determine the p-ERK/t-ERK ratio.
Experimental Workflow and Visualization
The following diagram illustrates a typical workflow for a cell-based assay using this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 3. Clofazimine: a review of its medical uses and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clofazimine - Wikipedia [en.wikipedia.org]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-leprosy drug Clofazimine binds to human Raf1 kinase inhibitory protein and enhances ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Clofazimine against Nontuberculous Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical drug screening reveals clofazimine potentiates the efficacy while reducing the toxicity of anti-PD-1 and CTLA-4 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of Clofazimine in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clofazimine Analogs with Efficacy against Experimental Tuberculosis and Reduced Potential for Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Clofazimine-d7 in Studying Drug Interactions with Clofazimine
Application Note & Protocol
Introduction
Clofazimine, a riminophenazine antibiotic, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB) and leprosy. As it is often co-administered with a variety of other drugs, a thorough understanding of its drug-drug interaction (DDI) potential is critical for safe and effective therapy. Clofazimine-d7, a deuterated analog of clofazimine, serves as an invaluable tool, primarily as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis, as it closely mimics the chromatographic behavior and ionization efficiency of the parent drug, clofazimine, thereby correcting for variability in sample preparation and instrument response. This ensures high accuracy and precision in the quantification of clofazimine in complex biological matrices during in vitro and in vivo DDI studies.
This document provides detailed protocols for investigating the DDI potential of clofazimine, focusing on its interactions with drug transporters and metabolizing enzymes. This compound is a critical component in the analytical methods supporting these studies.
Clofazimine as a Perpetrator of Drug Interactions
Clofazimine has been identified as an inhibitor of cytochrome P450 (CYP) enzymes and a substrate of various drug transporters. These interactions can affect the pharmacokinetics of co-administered drugs.
Inhibition of Cytochrome P450 Enzymes
In vitro studies have demonstrated that clofazimine can inhibit major drug-metabolizing enzymes. This inhibitory action can lead to increased plasma concentrations of co-administered drugs that are substrates of these enzymes, potentially causing toxicity.
Table 1: Predicted Impact of Clofazimine on the Pharmacokinetics of CYP Substrates [1][2]
| CYP Isoform | Probe Substrate | Modeling Approach | Predicted Fold Increase in AUC | Classification of Inhibition |
| CYP3A4/5 | Midazolam | Static (AUCR) | 5.59 | Moderate to Strong |
| PBPK | 2.69 | |||
| CYP2C8 | Repaglinide | Static (AUCR) | 1.34 | Weak |
| PBPK | 1.60 | |||
| CYP2D6 | Desipramine | Static (AUCR) | 1.69 | Weak |
| PBPK | 1.47 |
AUC: Area under the plasma concentration-time curve; AUCR: Area under the curve ratio; PBPK: Physiologically-based pharmacokinetic modeling.
Clofazimine as a Victim of Drug Interactions
Clofazimine's disposition in the body is influenced by drug transporters. It is a substrate for both uptake and efflux transporters, making its pharmacokinetics susceptible to alterations by drugs that inhibit or induce these transporters.
Interaction with Drug Transporters
In vitro studies have identified clofazimine as a substrate for P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporter 1 (OAT1), and Organic Anion Transporter 3 (OAT3).[3][4][5]
Table 2: In Vitro Transporter Kinetics of Clofazimine [3][4][5]
| Transporter | Cell Line | Km (μM) | Vmax (pmol/min/mg protein) | Efflux Ratio |
| P-gp | MDCKII-P-gp | 223.3 ± 14.73 | 548.8 ± 87.15 | 4.17 ± 0.63 |
| BCRP | MDCKII-BCRP | 381.9 ± 25.07 | 5.8 ± 1.22 | 3.37 ± 1.2 |
| OAT1 | HEK293-OAT1 | 0.63 ± 0.15 | 8.23 ± 1.03 | N/A |
| OAT3 | HEK293-OAT3 | 0.47 ± 0.1 | 17.81 ± 2.19 | N/A |
Km: Michaelis-Menten constant; Vmax: Maximum velocity of transport; N/A: Not applicable.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the drug interaction potential of clofazimine. This compound is used as an internal standard in the LC-MS/MS quantification of clofazimine in all these protocols.
Protocol 1: Bidirectional Transport Assay to Identify Clofazimine as a Substrate of P-gp and BCRP
This protocol determines if clofazimine is a substrate of the efflux transporters P-gp and BCRP.
Caption: Workflow for the bidirectional transport assay.
Materials:
-
MDCKII cells stably transfected with human P-gp (MDCKII-P-gp) or BCRP (MDCKII-BCRP)
-
Parental MDCKII cells (negative control)
-
Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements
-
Transwell permeable supports (e.g., 12-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Clofazimine
-
This compound (internal standard)
-
Specific inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture MDCKII, MDCKII-P-gp, and MDCKII-BCRP cells in DMEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and appropriate selection antibiotics.
-
Seeding: Seed the cells onto Transwell inserts at a density of approximately 2.7 x 104 cells/insert and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Only use monolayers with TEER values ≥250 Ω·cm².
-
Transport Experiment: a. Wash the cell monolayers with pre-warmed HBSS. b. For apical-to-basolateral (A-B) transport, add clofazimine (e.g., 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber. c. For basolateral-to-apical (B-A) transport, add clofazimine to the basolateral chamber and fresh HBSS to the apical chamber. d. To assess inhibitor effects, pre-incubate the cells with an inhibitor (e.g., 50 µM verapamil) for 30 minutes before adding clofazimine. e. Incubate the plates at 37°C. f. Collect aliquots from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Sample Analysis: a. To each collected sample, add a known concentration of this compound as the internal standard. b. Quantify the concentration of clofazimine using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. b. Calculate the efflux ratio (ER) as the ratio of Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
Protocol 2: Uptake Assay to Identify Clofazimine as a Substrate of OAT1 and OAT3
This protocol determines if clofazimine is a substrate of the uptake transporters OAT1 and OAT3.
Caption: Workflow for the OAT1/OAT3 uptake assay.
Materials:
-
HEK293 cells stably transfected with human OAT1 (HEK293-OAT1) or OAT3 (HEK293-OAT3)
-
Parental HEK293 cells (negative control)
-
Poly-D-lysine coated 96-well plates
-
DMEM with appropriate supplements
-
HBSS
-
Clofazimine
-
This compound (internal standard)
-
Specific inhibitors (e.g., Probenecid)
-
Cell lysis buffer
-
BCA protein assay kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed HEK293, HEK293-OAT1, and HEK293-OAT3 cells into poly-D-lysine coated 96-well plates and culture until confluent.
-
Uptake Experiment: a. Wash the cells with pre-warmed HBSS. b. Add clofazimine (at various concentrations for kinetics) to the cells. c. For inhibition studies, pre-incubate with an inhibitor (e.g., probenecid) before adding clofazimine. d. Incubate for a short period (e.g., 5 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold HBSS. f. Lyse the cells using a suitable lysis buffer.
-
Sample Analysis: a. To the cell lysate, add a known concentration of this compound as the internal standard. b. Quantify the intracellular concentration of clofazimine using a validated LC-MS/MS method. c. Determine the protein concentration in each well using a BCA assay for normalization.
-
Data Analysis: a. Calculate the rate of uptake and normalize to the protein concentration. b. Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Protocol 3: CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol assesses the inhibitory potential of clofazimine on CYP3A4 activity.
References
- 1. bioivt.com [bioivt.com]
- 2. Induction of human P-glycoprotein in Caco-2 cells: development of a highly sensitive assay system for P-glycoprotein-mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]
- 5. solvobiotech.com [solvobiotech.com]
Application Note: Quantitative Analysis of Clofazimine in Tissue Samples by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Here are the detailed Application Notes and Protocols for the quantitative analysis of Clofazimine in tissue samples using Clofazimine-d7.
Introduction
Clofazimine is a lipophilic riminophenazine antibiotic primarily used in the treatment of multidrug-resistant tuberculosis and leprosy.[1] Due to its high lipophilicity, clofazimine extensively accumulates in tissues, particularly those rich in reticuloendothelial cells and fat.[2][3][4] Understanding the tissue distribution and concentration of clofazimine is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, efficacy evaluation, and toxicity assessment.
This application note details a robust and sensitive method for the quantification of clofazimine in various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Experimental Workflow
The overall workflow for the analysis of clofazimine in tissue samples is depicted below.
Materials and Reagents
-
Analytes: Clofazimine (Reference Standard), this compound (Internal Standard, ISTD)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Formic Acid, Water (deionized or Milli-Q)
-
Equipment:
-
Tissue homogenizer (e.g., Tissumizer)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Pipettes
-
96-well plates or autosampler vials
-
LC-MS/MS system (e.g., Sciex API 4000 or equivalent)
-
Experimental Protocols
Preparation of Standard and QC Samples
-
Primary Stock Solutions: Prepare individual stock solutions of Clofazimine and this compound in methanol at a concentration of 1.00 mg/mL.
-
Working Standard Solutions: Serially dilute the Clofazimine stock solution with 50% methanol to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 200 ng/mL.
-
Calibration Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the Clofazimine working solutions into blank tissue homogenate.
Tissue Sample Preparation and Homogenization
-
Accurately weigh 50-100 mg of the tissue sample.
-
Add deionized water or a suitable buffer to achieve a concentration of 0.05–0.1 g/mL.[2][5]
-
Homogenize the tissue using a tissue homogenizer until a uniform consistency is achieved.[2][5]
-
Store the homogenate at -20°C or colder until analysis.
Liquid-Liquid Extraction Protocol
-
Pipette 100 µL of the tissue homogenate (blank, standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (200 ng/mL this compound) to all samples except the blank.
-
Add 100 µL of 5 N Sodium Hydroxide (NaOH).[6]
-
Add 300 µL of dichloromethane, cap the tube, and vortex vigorously for 1 minute.[6]
-
Repeat the addition of 300 µL of dichloromethane and vortex again.[6]
-
Centrifuge the samples at 2,000 x g for 10 minutes to separate the organic and aqueous layers.[6]
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube or a well in a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 75% acetonitrile in water with 0.1% formic acid).
-
Vortex to mix and transfer to autosampler vials or a 96-well plate for analysis.
LC-MS/MS Analysis
The following parameters provide a starting point for method development and can be optimized for the specific instrumentation used.
Mass spectrometer settings such as collision energy and declustering potential should be optimized for the specific instrument to achieve maximum sensitivity. The provided mass transitions are based on published data for clofazimine and its d7-labeled internal standard.[7]
Data Presentation
Table 1: Calibration Curve for Clofazimine in Mouse Liver Homogenate
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Peak Area Ratio (Analyte/IS) |
| 10 (LLOQ) | 1,520 | 350,100 | 0.0043 |
| 20 | 3,150 | 355,200 | 0.0089 |
| 50 | 7,800 | 348,900 | 0.0224 |
| 100 | 15,500 | 351,500 | 0.0441 |
| 500 | 76,900 | 349,800 | 0.2198 |
| 1000 | 154,200 | 352,100 | 0.4379 |
| 2000 (ULOQ) | 305,800 | 347,600 | 0.8798 |
| Regression | \multicolumn{3}{l | }{y = 0.00044x + 0.0001, r² > 0.998} |
Data are representative and should be generated for each analytical run.
Table 2: Accuracy and Precision of QC Samples in Mouse Spleen Homogenate
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ QC | 10.0 | 5 | 10.8 | 8.0 | 11.5 |
| Low QC | 30.0 | 5 | 28.9 | -3.7 | 9.2 |
| Mid QC | 400 | 5 | 415 | 3.8 | 6.5 |
| High QC | 1500 | 5 | 1540 | 2.7 | 4.8 |
Acceptance criteria are typically ±15% (±20% for LLOQ) for both accuracy and precision.[7][8]
Table 3: Example Clofazimine Concentrations in Mouse Tissues
The following table presents example clofazimine concentrations observed in tissues of BALB/c mice after oral administration of 25 mg/kg/day for several weeks.
| Tissue | Concentration after 4 Weeks (µg/g) | Concentration after 8 Weeks (µg/g) |
| Lung | ~50 | >50 |
| Liver | ~50 | >50 |
| Spleen | >50 | ~100 |
| Serum | ~1.5 (µg/mL) | ~2.0 (µg/mL) |
Data adapted from pharmacokinetic studies in mice.[9][10][11] These values demonstrate the significant accumulation of clofazimine in tissues compared to serum.
Conclusion
This application note provides a comprehensive method for the quantitative analysis of clofazimine in tissue samples using LC-MS/MS with this compound as an internal standard. The protocol includes detailed steps for sample homogenization, an efficient liquid-liquid extraction procedure, and optimized LC-MS/MS parameters. The use of a stable isotope-labeled internal standard ensures high accuracy and reliability, making this method suitable for supporting preclinical pharmacokinetic and drug distribution studies, which are essential for the development and optimization of clofazimine-based therapies.
References
- 1. Critical Review on the Analytical Methods for the Estimation of Clofazimine in Bulk, Biological Fluids and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue concentrations of clofazimine (B663) in man. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Macrophages Sequester Clofazimine in an Intracellular Liquid Crystal-Like Supramolecular Organization | PLOS One [journals.plos.org]
- 6. Multiscale Distribution and Bioaccumulation Analysis of Clofazimine Reveals a Massive Immune System-Mediated Xenobiotic Sequestration Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Clofazimine in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clofazimine Contributes Sustained Antimicrobial Activity after Treatment Cessation in a Mouse Model of Tuberculosis Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Clofazimine-d7 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Clofazimine-d7 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound?
Poor signal intensity for this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with the internal standard solution itself, problems during sample preparation, suboptimal liquid chromatography (LC) conditions, or mass spectrometer (MS) settings that are not optimized for this specific analyte. It is also possible that matrix effects are disproportionately affecting the internal standard compared to the analyte.
Q2: How can I be sure my this compound internal standard solution is viable?
The stability of your this compound stock and working solutions is crucial for consistent signal intensity.
-
Storage: this compound should be stored at -20°C for long-term stability, which can be for two years or more.[1][2] For short-term storage, +4°C is also acceptable.[3]
-
Solution Stability: Aqueous solutions of clofazimine are not recommended for storage longer than one day.[4] It's best practice to prepare fresh working solutions from a stock solution in an appropriate organic solvent like methanol or DMSO.[4] A study on extemporaneously prepared oral suspensions of clofazimine found it to be chemically stable for at least 60 days when stored at room temperature.[5] However, it's important to note that degradation was slightly faster at 4°C than at room temperature in this specific preparation.[5][6]
-
Verification: If you suspect degradation of your internal standard, prepare a fresh stock solution from a new vial of this compound and compare its performance to your existing solution.
Q3: What aspects of sample preparation could be negatively impacting my this compound signal?
Sample preparation is a critical step where analyte loss can occur, leading to poor signal intensity.
-
Extraction Efficiency: Clofazimine is a hydrophobic compound, and the extraction method should be optimized to ensure efficient recovery from the sample matrix (e.g., plasma, tissue).[7] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer's source.[6][8][9] This can lead to a significant drop in signal intensity. If the matrix effects for the analyte and the internal standard are different, it can lead to inaccurate quantification.[10][11]
-
Pipetting Errors: Inconsistent or inaccurate addition of the internal standard to samples will result in variable signal intensity. Ensure that pipettes are properly calibrated and that the correct volume of internal standard is added to every sample.
Q4: Can my LC-MS/MS instrument settings be the cause of the low signal?
Yes, suboptimal instrument parameters are a common reason for poor signal intensity.
-
Ionization Mode: Clofazimine is typically analyzed in positive ion mode using electrospray ionization (ESI).[12][13]
-
Source Parameters: The ion source parameters, including temperature, gas flows (nebulizing and drying gas), and voltages (capillary and cone voltage), should be optimized specifically for this compound to ensure efficient ionization.[14][15]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions (precursor and product ions) and their associated collision energies must be correctly defined and optimized for both Clofazimine and this compound.[16]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor this compound Signal
This guide provides a step-by-step approach to identifying the root cause of low this compound signal intensity.
Troubleshooting Workflow for Poor this compound Signal
Caption: A flowchart for systematically troubleshooting poor this compound signal.
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects can be a significant source of signal variability for deuterated internal standards.
Workflow for Investigating Matrix Effects
Caption: A workflow for diagnosing and mitigating matrix effects.
Data Presentation
| Parameter | Clofazimine | This compound | Reference |
| Molecular Formula | C₂₇H₂₂Cl₂N₄ | C₂₇H₁₅D₇Cl₂N₄ | [1][3] |
| Molecular Weight | 473.4 | 480.44 | [1][3] |
| Precursor Ion (m/z) | 473.1 | 480.1 | [13] |
| Product Ion (m/z) | 431.1 | 432.1 | [13] |
Table 1: Mass Spectrometry Parameters for Clofazimine and this compound. This table summarizes the key mass spectrometry parameters for the analysis of clofazimine and its deuterated internal standard.
| Parameter | Value | Reference |
| Ion Source Temperature | 550°C | [13] |
| IonSpray Voltage | 2000 V | [13] |
| Curtain Gas | 30 units | [13] |
| Nebulizing Gas (GS1) | 90 units | [13] |
| Heater Gas (GS2) | 80 units | [13] |
| Collision Gas | 12 units | [13] |
| Collision Energy | 47 eV | [13] |
| Entrance Potential | 10 V | [13] |
| Dwell Time | 200 ms | [13] |
Table 2: Example of Optimized Ion Source and Compound Parameters. These parameters were used in a validated LC-MS/MS method for the analysis of clofazimine in dried blood spots and can serve as a starting point for optimization.
| Parameter | Acceptance Criteria | Reference |
| Internal Standard Response Variability | Within 50-150% of the mean response of the calibration standards and QCs | [17] |
| Accuracy | ±15% of the nominal concentration (±20% at LLOQ) | [13] |
| Precision (CV) | ≤15% (≤20% at LLOQ) | [13] |
Table 3: Typical Bioanalytical Method Validation Acceptance Criteria. This table provides general guidelines for acceptable performance of a quantitative bioanalytical method.
Experimental Protocols
Protocol 1: Sample Preparation of Clofazimine from Plasma
This protocol describes a liquid-liquid extraction procedure for the isolation of clofazimine from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
Methanol
-
0.25N Sodium acetate buffer (pH 3.0)
-
Sodium chloride (NaCl)
-
Dichloromethane/diisopropyl ether (1:1, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 0.5 mL of plasma into a microcentrifuge tube.
-
Add a known amount of this compound internal standard working solution.
-
Add 4 mL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 1800 x g for 5 minutes.
-
Transfer 3.5 mL of the supernatant to a clean tube.
-
Acidify the supernatant with 2 mL of 0.25N sodium acetate buffer (pH 3.0).
-
Saturate the solution with 200 mg of NaCl.
-
Add 10 mL of dichloromethane/diisopropyl ether (1:1, v/v) and vortex to extract the analytes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Clofazimine
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of clofazimine.
Liquid Chromatography:
-
Column: A C8 or C18 reversed-phase column is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is recommended to ensure good separation and peak shape.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clofazimine: 473.1 -> 431.1 (quantifier), with an additional qualifier transition for confirmation.
-
This compound: 480.1 -> 432.1.
-
-
Parameter Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) by infusing a standard solution of clofazimine and this compound.[18]
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound | TRC-C324302-10MG | LGC Standards [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. research.monash.edu [research.monash.edu]
- 6. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 17. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Solubility Issues of Clofazimine-d7 in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with Clofazimine-d7 in aqueous buffers. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a deuterated analog of Clofazimine, often used as an internal standard in analytical methods like mass spectrometry.[1] Clofazimine itself is a highly lipophilic (fat-soluble) drug with very low intrinsic solubility in water and aqueous buffers.[2][3] This poor solubility can lead to significant challenges in experimental settings, including difficulty in preparing accurate stock solutions, precipitation of the compound during experiments, and consequently, unreliable and non-reproducible results.
Q2: What is the expected solubility of this compound in common laboratory solvents and buffers?
The solubility of this compound is expected to be nearly identical to that of Clofazimine. While extensive data on its solubility in a wide range of standard laboratory buffers is limited, the available data for Clofazimine provides a strong indication of its solubility characteristics. It is practically insoluble in water.[4]
Q3: I've observed a reddish-brown precipitate in my aqueous buffer after adding this compound from a stock solution. What is happening?
The reddish-brown precipitate is likely undissolved or precipitated this compound.[5] Clofazimine is a dark red crystalline solid.[2] When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the organic solvent is diluted, reducing its ability to keep the highly hydrophobic this compound in solution. This leads to the compound "crashing out" or precipitating.
Q4: Can I heat the buffer to dissolve the this compound precipitate?
Heating the buffer may temporarily increase the solubility of this compound, but it is generally not recommended as a primary dissolution method. The compound may precipitate again as the solution cools to the experimental temperature. Additionally, excessive heating can potentially degrade the compound.
Q5: Are there any visual cues to look for when dissolving this compound?
When successfully dissolved, a solution of this compound in an appropriate solvent or solvent/buffer mixture should be a clear, colored solution (typically reddish-orange). The formation of any visible solid particles, cloudiness, or a distinct layer of reddish-brown powder at the bottom of the container indicates incomplete dissolution or precipitation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the aqueous buffer. | This compound has extremely low solubility in purely aqueous solutions. | Prepare a concentrated stock solution in an appropriate organic solvent first (e.g., DMSO or DMF). See Protocol 1. |
| Precipitation occurs immediately upon diluting the organic stock solution into the aqueous buffer. | The final concentration of the organic solvent in the buffer is too low to maintain solubility. The concentration of this compound exceeds its solubility limit in the final buffer composition. | Increase the percentage of the organic co-solvent in the final aqueous buffer, if experimentally permissible. Reduce the final concentration of this compound. Perform a pilot solubility test with small volumes to determine the maximum achievable concentration without precipitation. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. The aqueous solution may not be stable for long periods. | Prepare fresh dilutions of this compound in the aqueous buffer immediately before use. It is not recommended to store aqueous solutions of Clofazimine for more than one day.[6] |
| Inconsistent results are observed between experiments. | This could be due to variable amounts of precipitated this compound, leading to inconsistent effective concentrations. | Ensure complete dissolution of the stock solution before use. Visually inspect for any precipitate before each experiment. Use a consistent and validated protocol for solution preparation. |
Quantitative Data on Clofazimine Solubility
The following tables summarize the available quantitative data on the solubility of Clofazimine. As this compound is an isotopic analog, its solubility is expected to be very similar.
Table 1: Solubility of Clofazimine in Organic Solvents
| Solvent | Solubility (approx.) | Reference |
| Dimethylformamide (DMF) | 2 mg/mL | [6] |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | [6] |
| Ethanol | 0.2 mg/mL | [6] |
Table 2: Solubility of Clofazimine in Aqueous Buffer Systems
| Buffer System | pH | Solubility (approx.) | Reference |
| 1:1 DMF:PBS | 7.2 | 0.5 mg/mL | [6] |
| Simulated Gastric Fluid (FaSSGF) | 1.6 | 0.36 µg/mL | [7] |
| Simulated Intestinal Fluid (FaSSIF) | 6.5 | 6.20 µg/mL | [7] |
| Fed-State Simulated Intestinal Fluid (FeSSIF) | 5.8 | 29.60 µg/mL | [7] |
| Water | Neutral | < 0.1 mg/L | [2] |
Note: The solubility of Clofazimine in standard laboratory buffers such as phosphate, citrate, and Tris-HCl at various pH values is not extensively documented in publicly available literature. It is highly recommended that researchers perform empirical solubility tests in their specific buffer systems of interest.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the desired amount of this compound solid in a suitable vial.
-
Add the required volume of DMSO or DMF to achieve the desired concentration (e.g., 1 mg/mL in DMSO or 2 mg/mL in DMF).[6]
-
Purge the vial with an inert gas to minimize oxidation.[6]
-
Cap the vial tightly and vortex thoroughly for several minutes until the solid is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of choice
-
Vortex mixer
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
Vortex the stock solution to ensure homogeneity.
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing helps to disperse the compound quickly and can delay the onset of precipitation.
-
Continue to vortex for a few minutes after adding the stock solution.
-
Visually inspect the final solution for any signs of precipitation (cloudiness or solid particles).
-
Use the freshly prepared aqueous solution immediately for your experiment. Do not store aqueous dilutions for extended periods.[6]
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Clofazimine | C27H22Cl2N4 | CID 2794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Encapsulation of Clofazimine by Cyclodextran: Preparation, Characterization, and In Vitro Release Properties [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. Macrophages Sequester Clofazimine in an Intracellular Liquid Crystal-Like Supramolecular Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Design and Solidification of Fast-Releasing Clofazimine Nanoparticles for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the stability of Clofazimine-d7 in biological matrices during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clofazimine-d7 as an internal standard in biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and analysis of this compound in biological samples.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in this compound Peak Area Between Samples | Inconsistent sample preparation or extraction. | 1. Ensure consistent and precise pipetting of the internal standard solution into all samples.[1] 2. Verify that the internal standard has been thoroughly mixed with the biological matrix before proceeding with extraction.[1] 3. Evaluate the extraction procedure for consistency across all samples. |
| Instrumental issues. | 1. Check for any leaks in the LC system. 2. Ensure the autosampler is functioning correctly and injecting consistent volumes. 3. Clean the mass spectrometer source to remove any potential contaminants that could cause ion suppression.[1] | |
| Matrix effects. | 1. Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. 2. Optimize the chromatographic method to separate this compound from interfering matrix components. | |
| Decreasing this compound Response Over a Run | Adsorption of this compound to plasticware or glassware. | 1. Use silanized glassware or low-adsorption polypropylene tubes. 2. Minimize the contact time of the sample with container surfaces. |
| Degradation in the autosampler. | 1. Assess the stability of processed samples in the autosampler at the set temperature. 2. If degradation is observed, consider lowering the autosampler temperature or reducing the run time. | |
| Unexpected Peaks Co-eluting with this compound | Contamination of the LC-MS system. | 1. Flush the LC system and column with appropriate solvents. 2. Run blank injections to ensure the system is clean. |
| Isotopic impurity in the this compound standard. | 1. Check the certificate of analysis for the isotopic purity of the this compound standard. | |
| Poor Recovery of this compound | Inefficient extraction from the biological matrix. | 1. Optimize the extraction solvent and pH to ensure efficient recovery of the highly lipophilic this compound. 2. Consider a liquid-liquid extraction or solid-phase extraction method suitable for lipophilic compounds. |
| Degradation during sample processing. | 1. Minimize exposure of samples to light and elevated temperatures during processing. 2. Investigate the short-term stability of this compound on the benchtop at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound as a solid is stable for at least 2 years when stored at -20°C. Stock solutions should be prepared in a suitable organic solvent, such as methanol or DMSO, and stored at -20°C or lower in tightly sealed, light-protected containers. It is advisable to prepare fresh working solutions from the stock solution regularly.
Q2: What are the optimal storage conditions for biological samples (plasma, urine) containing this compound?
A2: For long-term storage, it is recommended to keep biological samples at -70°C to -90°C. While specific long-term stability data for this compound in plasma and urine is limited, storing at ultra-low temperatures minimizes the risk of degradation. For short-term storage, samples should be kept at -20°C. Avoid repeated freeze-thaw cycles.
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
Q4: Is this compound susceptible to degradation from light exposure?
A4: Clofazimine is known to be photosensitive. Therefore, it is crucial to protect both stock solutions and biological samples containing this compound from light by using amber vials or by wrapping containers in aluminum foil during storage and sample preparation.
Q5: Can the pH of the biological matrix affect the stability of this compound?
A5: The stability of clofazimine can be influenced by pH. It is advisable to maintain a consistent pH for all samples and standards. If the biological matrix is to be buffered, ensure the stability of this compound at that specific pH.
Q6: Are there any known metabolic pathways that could affect this compound stability in biological matrices?
A6: Clofazimine undergoes metabolism in the body, primarily through hydrolytic dehalogenation and deamination. While the deuterated form is generally expected to have similar metabolic pathways, the rate of metabolism may differ. The use of a stable isotope-labeled internal standard helps to account for any in-process metabolic activity during sample preparation.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Plasma
-
Objective: To determine the stability of this compound in plasma after multiple freeze-thaw cycles.
-
Materials:
-
Blank human plasma
-
This compound stock solution
-
Validated LC-MS/MS method for this compound analysis
-
-
Procedure:
-
Spike a pool of blank plasma with this compound at a known concentration.
-
Aliquot the spiked plasma into multiple tubes.
-
Analyze a set of aliquots immediately (Cycle 0).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw a set of aliquots at room temperature until completely thawed, and then refreeze at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 to 5 cycles).
-
After the final cycle, analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis: Compare the mean concentration of this compound in the samples from each freeze-thaw cycle to the mean concentration of the Cycle 0 samples. The analyte is considered stable if the mean concentration is within ±15% of the baseline.
Protocol 2: Assessment of Long-Term Stability of this compound in Plasma
-
Objective: To evaluate the stability of this compound in plasma over an extended period at different storage temperatures.
-
Materials:
-
Blank human plasma
-
This compound stock solution
-
Validated LC-MS/MS method for this compound analysis
-
-
Procedure:
-
Spike a pool of blank plasma with this compound at a known concentration.
-
Aliquot the spiked plasma into multiple tubes for each storage condition.
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Analyze a set of aliquots at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
-
Data Analysis: At each time point, compare the mean concentration of this compound to the mean concentration of the samples analyzed at day 0. The analyte is considered stable if the mean concentration is within ±15% of the initial concentration.
Data Summary
| Stability Parameter | Matrix | Storage Condition | Duration | Result | Reference |
| Solid Compound | Crystalline Solid | -20°C | ≥ 2 years | Stable | Cayman Chemical Product Information |
| Long-Term Stability | Dried Blood Spots | ≤ -60°C | Not specified | Stable | [2] |
| Long-Term Stability | Dried Blood Spots | 60°C | Not specified | Stable | [2] |
| Inferred Long-Term Stability | Dog Plasma | -70°C to -90°C | Not specified | Implied stable from successful use in a validated bioanalytical method | [3] |
Visualizations
Caption: Workflow for assessing the stability of this compound in biological matrices.
Caption: Logical workflow for troubleshooting inconsistent this compound internal standard response.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clofazimine Inhalation Suspension Demonstrates Promising Toxicokinetics in Canines for Treating Pulmonary Nontuberculous Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Clofazimine-d7 Quantification in Complex Biological Samples
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Clofazimine-d7 in complex biological samples.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, helping to ensure accurate and reproducible results.
Poor Peak Shape (Tailing, Fronting, or Splitting)
An ideal chromatographic peak is symmetrical and sharp. Deviations from this can compromise the accuracy and precision of quantification.
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions between Clofazimine and the column's stationary phase, column contamination, or excessive extra-column volume. | Mobile Phase: Ensure the mobile phase pH is optimized to maintain Clofazimine in a single ionic form. The addition of a small amount of a competing base to the mobile phase can sometimes improve peak shape.Column: Install a new guard column or analytical column. A thorough column flush with a strong solvent may also resolve the issue. Sample: Try reducing the injection volume or the concentration of the sample. |
| Peak Fronting | Column overload due to high sample concentration or column degradation. | Sample: Dilute the sample to a lower concentration. Column: If the column has been in use for an extended period or subjected to harsh conditions, replacement is recommended. |
| Split Peaks | A partially clogged column frit or a mismatch between the sample solvent and the mobile phase. | Column: Reverse-flushing the column can help dislodge particulates from the inlet frit. Sample: The sample should be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. |
Retention Time Shifts
Consistent retention times are critical for the correct identification of the analyte.
| Symptom | Potential Cause | Troubleshooting Step |
| Gradual Shift | Column aging leading to a loss of stationary phase, or gradual changes in the mobile phase composition due to evaporation. | Column: If a gradual decline in performance is observed over multiple runs, replacing the column is advisable. Mobile Phase: Always use freshly prepared mobile phase and ensure consistent preparation methods. |
| Sudden Shift | A leak within the LC system, the presence of air bubbles in the pump, or an abrupt change in the flow rate. | System: Meticulously check all fittings for any signs of leaks. Purge the pump to eliminate any trapped air bubbles. Verify that the flow rate is stable and accurate. |
Loss of Sensitivity/Signal Intensity
A reduction in signal intensity can compromise the ability to detect and accurately quantify low levels of this compound.
| Symptom | Potential Cause | Troubleshooting Step |
| Gradual Decrease | Contamination of the mass spectrometer's ion source, detector aging, or a gradual deterioration of the column's performance. | MS System: Regular cleaning of the ion source is recommended. The performance of the detector should also be checked. Column: Replace the column if a decline in performance is suspected. |
| Sudden Decrease | The presence of significant matrix effects, incorrectly prepared mobile phase, or an issue with the sample preparation procedure. | Matrix Effects: Evaluate and optimize the sample clean-up procedure to minimize interferences. Mobile Phase: Double-check that the mobile phase has been prepared correctly and that all additives are at their intended concentrations. Sample Prep: Carefully review the sample preparation protocol to identify any potential deviations or errors. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound in biological matrices?
A1: The main difficulties in quantifying this compound arise from its inherent physicochemical properties; it is a highly hydrophobic, polar, and photosensitive compound.[1] These characteristics can lead to challenges in extraction efficiency, stability, and chromatographic behavior. Furthermore, complex biological samples, such as plasma, often introduce significant matrix effects that can suppress or enhance the ionization of this compound during LC-MS/MS analysis, thereby impacting the accuracy and precision of the results.[2]
Q2: How can matrix effects be minimized for a more accurate this compound assay?
A2: Minimizing matrix effects is a critical step in developing a robust bioanalytical method. The following strategies can be employed:
-
Optimize Sample Preparation: A more extensive sample clean-up method can significantly reduce matrix interferences. While protein precipitation is a straightforward approach, it may not be sufficient for removing all interfering components. More advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be considered.[3][4]
-
Enhance Chromatographic Separation: Improving the chromatographic resolution between this compound and co-eluting matrix components is an effective strategy. This can be achieved by adjusting the mobile phase gradient, utilizing a different column chemistry, or employing a longer analytical column.
-
Utilize a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the quantification of Clofazimine, is highly recommended. A SIL-IS co-elutes with the analyte and is affected by matrix effects in a similar manner, which allows for more accurate correction and quantification.
Q3: I am observing high variability in the response of my this compound internal standard. What are the likely causes?
A3: Significant variability in the internal standard response, even when using a SIL-IS like this compound, can be attributed to several factors:
-
Inconsistent Sample Preparation: Any inconsistency in the sample preparation workflow, particularly in the addition of the internal standard, can lead to variability.
-
Severe Matrix Effects: In cases of severe and non-uniform ion suppression across different samples, even a SIL-IS may not be able to fully compensate for the matrix effects.
-
Pipetting Inaccuracy: Inaccurate and imprecise pipetting of the internal standard solution is a common source of error.
-
Stability Concerns: The stability of the internal standard in the stock solution and throughout the sample processing steps should be verified.
Q4: What are the best practices for storing Clofazimine stock solutions and biological samples?
A4: To ensure the long-term stability of Clofazimine stock solutions, it is recommended to store them at -20°C or -80°C.[1][5] It is also advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For biological samples containing Clofazimine, storage at -80°C is the preferred condition. The stability of Clofazimine within biological matrices can be compromised by multiple freeze-thaw cycles; therefore, it is best to minimize these as much as possible.[1]
Experimental Protocols
Sample Preparation from Human Plasma using Liquid-Liquid Extraction (LLE)
This protocol serves as a general guideline and may need to be optimized for specific experimental requirements.
-
Internal Standard Spiking: To 100 µL of the plasma sample, add the appropriate volume of the this compound working solution.
-
Protein Precipitation: Add 200 µL of acetonitrile to the sample to precipitate the plasma proteins. Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Carefully transfer the supernatant to a clean tube. Add 1 mL of a suitable organic solvent, such as methyl tert-butyl ether (MTBE), and vortex for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 5 minutes to achieve a clear separation between the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate it to dryness using a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
The following are example parameters and should be optimized based on the specific instrumentation and analytical column used.
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Begin at 30% B, linearly increase to 95% B over 5 minutes, hold for 1 minute, and then return to the initial conditions for equilibration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be optimized for the specific instrument Clofazimine: To be optimized for the specific instrument |
Data Presentation
Table 1: Recovery and Matrix Effect of Clofazimine in Human Plasma
| Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 86.5 | 93.2 |
| Mid QC | 88.1 | 95.6 |
| High QC | 87.3 | 94.8 |
| Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results. |
Table 2: Stability of Clofazimine in Human Plasma
| Condition | Low QC (% Recovery) | High QC (% Recovery) |
| 3 Freeze-Thaw Cycles | 97.2 | 98.5 |
| 24 hours at Room Temperature | 96.3 | 97.1 |
| 7 Days at -80°C | 99.5 | 100.2 |
| Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results. |
Visualizations
Caption: A step-by-step workflow for the quantification of this compound.
Caption: A logical approach to troubleshooting common LC-MS/MS issues.
References
Optimization of sample preparation for Clofazimine analysis using Clofazimine-d7
Welcome to the technical support center for the analysis of Clofazimine using its deuterated internal standard, Clofazimine-d7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their sample preparation and analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the sample preparation and analysis of clofazimine.
Q1: I am observing low recovery for clofazimine. What are the potential causes and solutions?
A: Low recovery of clofazimine, a highly lipophilic (logP = 7.66) and somewhat basic compound, can stem from several factors throughout the sample preparation workflow.
-
Protein Precipitation (PPT):
-
Cause: Incomplete protein precipitation can lead to the co-precipitation of clofazimine with the remaining proteins. The choice of precipitating solvent and its ratio to the sample are critical.
-
Solution: Acetonitrile is often more effective than methanol for precipitating plasma proteins.[1] Ensure a sufficient volume of cold acetonitrile (e.g., 3:1 or 4:1 ratio of solvent to plasma) is used. Vortex thoroughly and allow for sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein removal.[2]
-
-
Liquid-Liquid Extraction (LLE):
-
Cause: The pH of the aqueous phase and the choice of organic solvent are crucial for efficient partitioning of clofazimine. Incorrect pH can lead to poor extraction efficiency.
-
Solution: Adjust the pH of the plasma sample to be slightly basic (e.g., pH 8-9) to ensure clofazimine is in its neutral, more organic-soluble form. Use a water-immiscible organic solvent that can effectively solvate clofazimine, such as a mixture of dichloromethane and diisopropyl ether[3][4] or methyl tert-butyl ether (MTBE).
-
-
Solid-Phase Extraction (SPE):
-
Cause: Improper conditioning of the SPE cartridge, incorrect loading conditions, or an unsuitable wash or elution solvent can all lead to loss of the analyte.
-
Solution: For a lipophilic compound like clofazimine, a reverse-phase (e.g., C8 or C18) or a polymeric (e.g., HLB) sorbent is often suitable.[5] Ensure the sorbent is properly conditioned with methanol followed by water. Load the sample at an appropriate pH to ensure retention. The wash step should be optimized to remove interferences without eluting the analyte. Elution should be performed with a strong organic solvent, possibly with a small amount of acid or base to facilitate the release of the analyte from the sorbent.
-
-
General Considerations:
-
Adsorption to Surfaces: Clofazimine's lipophilic nature can cause it to adsorb to plasticware (e.g., pipette tips, microcentrifuge tubes).
-
Solution: Using low-adhesion plasticware or silanized glassware can help minimize this issue. Adding a small amount of organic solvent to the sample before transfer can also help.
-
Q2: I am experiencing significant ion suppression or enhancement for clofazimine in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis and are often caused by co-eluting endogenous components from the biological matrix, such as phospholipids.[6][7]
-
Improve Sample Cleanup:
-
Recommendation: Protein precipitation is a relatively "crude" cleanup method and often results in significant matrix effects due to the presence of phospholipids in the final extract.[3] Liquid-liquid extraction and solid-phase extraction are generally more effective at removing these interferences.[3][8] Supported liquid extraction (SLE) has also been shown to be effective in reducing matrix effects by removing the majority of phospholipids.[3]
-
Phospholipid Removal: Specific sample preparation products designed for phospholipid removal (e.g., Phree, HybridSPE) can be incorporated into the workflow.
-
-
Chromatographic Separation:
-
Recommendation: Modify your HPLC/UHPLC method to chromatographically separate clofazimine and this compound from the regions where phospholipids elute. Phospholipids typically elute in the earlier part of a reverse-phase gradient.
-
Strategy: Use a column with a different selectivity or adjust the gradient profile to achieve better resolution between your analytes and the interfering matrix components.
-
-
Internal Standard Strategy:
-
Recommendation: The use of a stable isotope-labeled internal standard like this compound is highly recommended.[9] Since it co-elutes with the analyte, it can effectively compensate for matrix effects, as both the analyte and the internal standard will be suppressed or enhanced to a similar extent.[7] Ensure that the internal standard is added early in the sample preparation process to account for variability in extraction recovery as well.
-
Q3: My this compound internal standard signal is inconsistent or shows poor reproducibility. What could be the issue?
A: Inconsistent internal standard response can compromise the accuracy and precision of your assay.
-
Pipetting and Handling:
-
Cause: Inaccurate pipetting of the internal standard spiking solution can lead to variability. Adsorption of the deuterated standard to labware can also be a factor.
-
Solution: Ensure your pipettes are properly calibrated. Pre-wetting the pipette tip with the spiking solution can improve accuracy. Use low-adhesion labware.
-
-
Sample Preparation Variability:
-
Cause: Inconsistent extraction efficiency between samples can affect the final concentration of the internal standard.
-
Solution: Ensure thorough mixing at each step of the extraction process. Standardize all incubation times and temperatures.
-
-
Matrix Effects:
-
Cause: If the internal standard does not perfectly co-elute with the analyte, differential matrix effects can occur, leading to a non-proportional response.
-
Solution: Verify the chromatographic co-elution of clofazimine and this compound. If there is a slight separation, adjust the chromatography to make them co-elute as closely as possible.
-
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is a critical step in developing a robust and reliable bioanalytical method for clofazimine. Each method offers a different balance of recovery, matrix effect reduction, and sample throughput. The following table summarizes the expected performance of the three most common techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Moderate to High | High | High |
| Matrix Effect | High | Low to Moderate | Low |
| Sample Throughput | High | Low to Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Simple | Moderate | Complex |
Experimental Protocols
Below are detailed methodologies for the three primary sample preparation techniques for clofazimine analysis from human plasma.
Protocol 1: Protein Precipitation (PPT)
This protocol is a fast and simple method for sample cleanup, but may result in higher matrix effects.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (in methanol) to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract compared to PPT with reduced matrix effects.
-
Sample Aliquoting: Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (in methanol) to each plasma sample. Vortex briefly.
-
pH Adjustment: Add 50 µL of 1 M ammonium hydroxide to each sample to adjust the pH to approximately 9. Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Mixing: Cap the tubes and vortex for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts, minimizing matrix effects, and is amenable to automation.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Sample Pre-treatment: In a separate tube, mix 200 µL of human plasma with 20 µL of this compound working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the clofazimine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflows
The following diagrams illustrate the workflows for each of the described sample preparation protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. norlab.com [norlab.com]
- 3. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of extraction efficiencies and LC-MS-MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to resolve peak splitting or tailing for Clofazimine-d7 in HPLC
Welcome to the technical support center for Clofazimine-d7 analysis by HPLC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common chromatographic issues such as peak splitting and tailing.
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing with this compound?
A1: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions lead to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak shape. Other contributing factors can include low buffer concentration in the mobile phase, operating at a pH close to the analyte's pKa, or column degradation.[1][3]
Q2: What is causing my this compound peak to split?
A2: Peak splitting can arise from several factors. One common cause is a partially blocked column frit or the formation of a void at the column inlet, which disrupts the sample band.[4] Another possibility is the use of an injection solvent that is significantly stronger than the mobile phase, causing sample band distortion.[4] Incompatibility between the sample and the mobile phase leading to on-column precipitation can also result in split peaks.[5]
Q3: What is the pKa of Clofazimine and why is it important for HPLC analysis?
A3: Clofazimine is a basic compound with a reported pKa of approximately 8.5. This is a critical parameter in HPLC method development because the ionization state of the molecule, which is pH-dependent, significantly affects its retention and peak shape. Operating the mobile phase at a pH well below the pKa (e.g., pH 2-3) ensures that the molecule is consistently in its protonated, ionized form, which can help to minimize secondary interactions with the stationary phase and improve peak symmetry.[6]
Q4: Can the choice of HPLC column affect peak shape for this compound?
A4: Absolutely. For basic compounds like this compound, using a modern, high-purity silica column that is end-capped is highly recommended.[1][7] End-capping chemically derivatizes most of the residual silanol groups, reducing the sites available for secondary interactions.[1][7] Columns with stationary phases designed for the analysis of basic compounds, such as those with polar-embedded groups or charged surfaces, can also provide improved peak shapes.[4][6]
Troubleshooting Guides
Resolving Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like this compound. The following guide provides a systematic approach to troubleshoot and resolve this problem.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.
Detailed Methodologies:
-
Mobile Phase pH Adjustment:
-
Prepare the aqueous component of your mobile phase.
-
Before adding the organic modifier, measure the pH.
-
If the pH is above 4, add a small amount of an acid like formic acid or phosphoric acid to adjust the pH to a range of 2.5-3.5.
-
Proceed with the preparation of the final mobile phase.
-
Equilibrate the column with the new mobile phase for at least 15-20 minutes before injecting your sample.
-
-
Incorporating a Mobile Phase Modifier (Triethylamine - TEA):
-
To the aqueous component of your mobile phase, add TEA to a final concentration of 0.05% to 0.1% (v/v).
-
Adjust the pH of the aqueous component to the desired level (e.g., 3.0) with an acid like phosphoric acid.
-
Add the organic modifier to prepare the final mobile phase.
-
Note: Dedicate a column for use with TEA, as it can be difficult to completely wash out.[8]
-
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | USP Tailing Factor (Tf) |
| 7.0 | > 2.0 |
| 5.0 | 1.8 |
| 3.0 | 1.2 |
| 2.5 | 1.1 |
Note: This data is illustrative and actual results may vary depending on the specific column and other chromatographic conditions.
Resolving Peak Splitting
Peak splitting can be more complex to diagnose as it can have multiple causes. This guide will help you systematically identify and resolve the issue.
Troubleshooting Workflow for Peak Splitting
Caption: A decision tree for troubleshooting the causes of peak splitting in HPLC.
Detailed Methodologies:
-
Injection Solvent Optimization:
-
If your sample is dissolved in a strong solvent like 100% acetonitrile or methanol, try to dissolve it in the initial mobile phase composition.
-
If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Reduce the injection volume to minimize the solvent effect.
-
-
Column Maintenance:
-
Reverse-flushing: Disconnect the column from the detector and connect the outlet to the pump. Flush with a strong solvent at a low flow rate (refer to the column manufacturer's instructions). This can dislodge particulates from the inlet frit.
-
Column Replacement: If peak splitting persists after troubleshooting other potential causes, the column packing may be irreversibly damaged, and the column should be replaced.
-
Experimental Protocols
Recommended Starting HPLC Method for this compound
| Parameter | Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at 284 nm |
| Sample Diluent | 50:50 Acetonitrile:Water |
Signaling Pathway/Interaction Diagram
The following diagram illustrates the interaction between the basic clofazimine molecule and the stationary phase, which is the root cause of peak tailing.
Caption: Interaction of basic this compound with residual silanols causing peak tailing.
References
Best practices for handling and storing Clofazimine-d7 to maintain isotopic purity
Welcome to the Technical Support Center for Clofazimine-d7. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for handling and storing this compound to maintain its isotopic purity and overall integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture.[1][2] For routine short-term use, storage in a cool, dry place away from direct sunlight is acceptable.[2]
Q2: How long can I store this compound?
A2: When stored at the recommended -20°C, this compound has been shown to be stable for at least two years.[1] A study on an extemporaneously prepared oral suspension of non-deuterated clofazimine found it to be chemically stable for at least 60 days at room temperature.[3][4]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is slightly soluble in DMSO and methanol (with heating).[1] Given that clofazimine is extremely water-insoluble, aqueous solutions are not recommended.[5]
Q4: What are the primary risks to the isotopic purity of this compound?
A4: The primary risk to the isotopic purity of deuterated compounds like this compound is hydrogen-deuterium exchange. This can occur if the compound is exposed to protic solvents (e.g., water, methanol, ethanol) or acidic/basic conditions, which can facilitate the exchange of deuterium atoms with hydrogen atoms from the environment.
Q5: How can I verify the isotopic purity of my this compound sample?
A5: The isotopic purity of this compound should be verified using a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6] These techniques can confirm the molecular weight and the positions of the deuterium labels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in Mass Spectrometry analysis. | Contamination or degradation of the sample. | Review handling and storage procedures. Ensure the use of clean, dry glassware and high-purity solvents. Re-run the analysis with a freshly prepared sample. |
| Isotopic exchange (loss of deuterium). | Avoid using protic solvents where possible. If their use is unavoidable, minimize the time the sample is in solution. Prepare samples immediately before analysis. | |
| Lower than expected isotopic enrichment determined by NMR. | Hydrogen-deuterium exchange has occurred. | Re-evaluate the experimental conditions, particularly solvent choice and pH. Consider using deuterated solvents for sample preparation and analysis. |
| The initial isotopic purity of the material was lower than specified. | Always check the Certificate of Analysis for the specified isotopic purity. If in doubt, re-verify using the provided experimental protocols. | |
| Physical changes in the solid material (e.g., color change, clumping). | Exposure to light, heat, or moisture. | Store the compound in a dark, dry, and cold environment as recommended. Discard any material that shows visible signs of degradation. |
| Poor solubility in recommended solvents. | The compound may have degraded, or the solvent quality may be poor. | Use a fresh vial of this compound and high-purity, anhydrous solvents. Gentle heating and sonication may aid dissolution.[1] |
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Storage Temperature (Solid) | Long-term | -20°C | [1] |
| Short-term | Cool, dry place | [2] | |
| Stability (Solid) | at -20°C | ≥ 2 years | [1] |
| Stability (Oral Suspension) | Room Temperature | ≥ 60 days | [3][4] |
| 4°C | Degraded slightly faster than at room temperature | [3][4] | |
| Solubility | DMSO | Slightly soluble | [1] |
| Methanol | Slightly soluble (with heating) | [1] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by HR-MS and NMR
Objective: To determine the isotopic enrichment and confirm the structural integrity of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1-2 mg).
-
For HR-MS analysis, dissolve the sample in a suitable anhydrous solvent (e.g., acetonitrile or DMSO) to a final concentration of approximately 1 µg/mL.
-
For NMR analysis, dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6) to a final concentration of approximately 5-10 mg/mL.
-
-
HR-MS Analysis:
-
Infuse the prepared sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the full scan mass spectrum in positive ion mode.
-
Extract the ion chromatograms for the unlabeled Clofazimine (C27H22Cl2N4) and the deuterated this compound (C27H15D7Cl2N4).
-
Calculate the isotopic enrichment by integrating the peak areas of the isotopic ions.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum and a ²H NMR spectrum of the sample.
-
Compare the ¹H NMR spectrum with that of an unlabeled Clofazimine standard to identify the sites of deuterium incorporation (indicated by the absence or reduction of proton signals).
-
The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterium-labeled positions, confirming the locations of the deuterium atoms.
-
The relative integrals of the signals in the ¹H NMR spectrum can provide a quantitative measure of isotopic purity.
-
Protocol 2: Stability Testing of Solid this compound
Objective: To evaluate the stability of solid this compound under various environmental conditions.
Methodology:
-
Sample Preparation and Storage:
-
Aliquot the solid this compound into several vials.
-
Expose the vials to different conditions as part of a stress test, including:
-
Elevated temperature (e.g., 40°C, 60°C).
-
High humidity (e.g., 75% RH).
-
Photostability (exposure to UV and visible light).
-
-
Maintain control samples at the recommended storage condition (-20°C).
-
-
Time Points for Analysis:
-
Analyze the samples at initial (time zero) and various time points (e.g., 1, 3, 6, and 12 months for long-term studies; shorter intervals for stress testing).
-
-
Analytical Method (Stability-Indicating HPLC):
-
Chromatographic Conditions:
-
Column: C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Prepare samples of the stability-tested material at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing the peak area with that of the standard.
-
-
Stability Criteria: Stability is generally defined as the retention of at least 90% of the initial concentration.[6]
-
Visualizations
References
- 1. innpharmacotherapy.com [innpharmacotherapy.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rwandafda.gov.rw [rwandafda.gov.rw]
- 5. qlaboratories.com [qlaboratories.com]
- 6. fdaghana.gov.gh [fdaghana.gov.gh]
Technical Support Center: Enhancing the Dissolution Rate of Amorphous Clofazimine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the dissolution rate of amorphous Clofazimine (CFZ).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with various techniques to enhance the dissolution of amorphous CFZ.
Issue 1: Low Dissolution Rate Despite Using Amorphous Formulations
Possible Causes and Solutions:
-
Surface Crystallization: The surface of amorphous drugs can crystallize more rapidly than the bulk, hindering dissolution.
-
Solution: Employ a polymer nano-coating, such as alginate, to inhibit surface crystallization. An electrostatic deposition of a polymer like alginate can be applied to amorphous CFZ particles.[1][2] This has been shown to result in a 50% faster dissolution in the first hour compared to uncoated amorphous particles.[1][2]
-
-
Poor Wettability: Amorphous CFZ may exhibit poor wetting in the dissolution medium, leading to slow dissolution.
-
Recrystallization in Dissolution Medium: The amorphous form may convert to a more stable, less soluble crystalline form during the dissolution experiment.
-
Solution: Stabilize the amorphous form by creating a co-amorphous system with an organic acid or by forming an amorphous salt with a polymer.[3][6] Amorphous CFZ-PAA salt has demonstrated high stability against crystallization, even under accelerated conditions (40 °C and 75% RH) for at least 180 days.[3][4][5]
-
Issue 2: Inconsistent or Irreproducible Dissolution Profiles
Possible Causes and Solutions:
-
Variability in Amorphous Content: Incomplete conversion to the amorphous state or partial crystallization during processing can lead to batch-to-batch variability.
-
Solution: Optimize the amorphization process (e.g., melt quenching, solvent evaporation). Characterize the amorphous content of each batch using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
-
Particle Size and Morphology Differences: Variations in particle size and surface area can significantly impact the dissolution rate.
-
Inadequate Control of Dissolution Test Parameters: Minor variations in dissolution medium composition, temperature, or agitation speed can affect results.
Issue 3: Formulation Instability During Storage
Possible Causes and Solutions:
-
Crystallization Under High Temperature and Humidity: Amorphous forms are thermodynamically unstable and can crystallize over time, especially under stressful conditions.
-
Phase Separation in Amorphous Solid Dispersions (ASDs): The drug and polymer may separate into distinct phases, leading to crystallization.
-
Solution: Select a polymer that has strong interactions with the drug, such as PAA which forms a salt with the basic CFZ. This reduces the driving force for crystallization.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods to improve the dissolution rate of amorphous clofazimine?
A1: Several effective methods include:
-
Amorphous Drug-Polymer Salts: Forming an amorphous salt with poly(acrylic acid) (PAA) has been shown to vastly improve stability against crystallization and significantly enhance the dissolution rate.[3][4][5]
-
Polymer Nano-coating: Applying a nano-coating of a polymer like alginate can inhibit surface crystallization and improve the dissolution rate.[1][2]
-
Co-amorphous Systems: Preparing co-amorphous mixtures of CFZ with organic acids can increase solubility and dissolution.[6]
-
Solid Dispersions: Formulating CFZ with polymers such as polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) as solid dispersions can also improve the dissolution rate.[8]
Q2: How much of an improvement in dissolution can be expected with these methods?
A2: Significant improvements have been reported:
-
Polymer nano-coated amorphous CFZ dissolves 50% faster in the first hour than uncoated amorphous particles and 3 times faster than crystalline particles.[1][2]
-
Amorphous CFZ-PAA salt reaches a solution concentration 20 times higher than crystalline CFZ in Simulated Gastric Fluid (SGF) after 2 hours.[3] In Fasted State Simulated Intestinal Fluid (FaSSIF), the amorphous salt dissolves 10 times faster than crystalline CFZ in the first 15 minutes.[3][5]
-
Co-amorphous systems of CFZ with organic acids have shown a 3 to 60-fold increase in solubility.[6]
-
Encapsulation in nanoporous silica particles has been shown to increase drug solubility in SGF up to 20-fold.
Q3: What are the critical experimental parameters to control during the preparation of amorphous CFZ-PAA salt?
A3: Key parameters for the slurry method include:
-
Drug Loading: A drug loading of 75 wt% has been successfully used.[3][4][5][9]
-
Solvent: Ethanol is a suitable solvent for the slurry preparation.[3][5]
-
Temperature: The slurry should be stirred at a controlled temperature, for example, 75 °C.[3]
-
Stirring Time: A reaction time of 1 hour has been reported to be effective.[3]
Q4: How can I characterize the prepared amorphous clofazimine formulations?
A4: A combination of analytical techniques is recommended:
-
Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the sample and to detect any crystallinity.[1][3][4][10][11]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to detect melting endotherms of any crystalline material.[6][11]
-
Infrared (IR) Spectroscopy: To investigate intermolecular interactions between CFZ and the excipient.[6][8]
-
Dissolution Testing: To evaluate the in vitro release profile using a USP-II apparatus in relevant media like SGF and FaSSIF.[2][3]
Q5: What dissolution media are recommended for testing amorphous clofazimine formulations?
A5: Biorelevant media are recommended to simulate in vivo conditions:
-
Simulated Gastric Fluid (SGF): Useful for understanding dissolution in the stomach.[2][3]
-
Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the conditions in the small intestine in a fasted state.[3]
Data Presentation
Table 1: Comparison of Dissolution Enhancement of Amorphous Clofazimine Formulations
| Formulation | Dissolution Medium | Improvement Compared to Crystalline CFZ | Reference(s) |
| Polymer (Alginate) Nano-coated Amorphous CFZ | SGF | 3 times faster dissolution in the first hour. | [1],[2] |
| Amorphous CFZ-Poly(acrylic acid) Salt (75% loading) | SGF | 20-fold higher solution concentration after 2 hours. | [3] |
| Amorphous CFZ-Poly(acrylic acid) Salt (75% loading) | FaSSIF | 10 times faster dissolution in the first 15 minutes. | [3],[5] |
| Co-amorphous CFZ-Organic Acid Systems | Water & 60% Ethanol | 3 to 60-fold increase in solubility. | [6] |
| CFZ in Nanoporous Silica Particles | SGF | Up to 20-fold increase in drug solubility. |
Experimental Protocols
Protocol 1: Preparation of Amorphous CFZ-Poly(acrylic acid) (PAA) Salt via Slurry Method [3][5]
-
Materials: Clofazimine (CFZ), Poly(acrylic acid) (PAA), Ethanol.
-
Procedure: a. Mix 375 mg of CFZ and 125 mg of PAA (for a 75 wt% drug loading). b. Add 2 mL of ethanol to the mixture to form a slurry. c. Magnetically stir the suspension at 75 °C for 1 hour. A color change from red to black should be observed. d. Filter the solid product. e. Wash the product twice with ethanol. f. Dry the product in a vacuum at room temperature overnight. g. Gently grind the dried product and sieve to collect particles of the desired size range (e.g., 45-75 μm).
Protocol 2: Dissolution Testing of Amorphous CFZ Formulations [2][3][5]
-
Apparatus: USP-II (paddle) apparatus.
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
-
Test Conditions:
-
Temperature: 37 °C
-
Paddle Speed: 100 rpm
-
-
Procedure: a. Add a specified amount of the amorphous CFZ formulation (e.g., 50 mg) to the dissolution vessel containing the pre-warmed medium (e.g., 1000 mL SGF or 100 mL FaSSIF). b. At predetermined time points, withdraw aliquots of the dissolution medium. c. Filter the samples promptly. d. Analyze the concentration of CFZ in the filtered samples using a suitable analytical method such as UV-Visible Spectroscopy or HPLC.[12][13][14][15]
Visualizations
Caption: Experimental workflow for preparing and testing amorphous CFZ-PAA salt.
Caption: Troubleshooting logic for low dissolution rates of amorphous clofazimine.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving Stability and Dissolution of Amorphous Clofazimine by Polymer Nano-Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amorphous Drug–Polymer Salt with High Stability under Tropical Conditions and Fast Dissolution: The Case of Clofazimine and Poly(acrylic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. latamjpharm.org [latamjpharm.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Evaluation of solid dispersions of Clofazimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amorphous Drug-Polymer Salt with High Stability under Tropical Conditions and Fast Dissolution: The Case of Clofazimine and Poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Critical Review on the Analytical Methods for the Estimation of Clofazimine in Bulk, Biological Fluids and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
The Gold Standard for Clofazimine Analysis: A Performance Comparison of Clofazimine-d7 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Clofazimine, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of Clofazimine-d7, a deuterated analogue of the drug, with other potential internal standards, supported by experimental data and detailed methodologies.
An ideal internal standard should mimic the analyte's behavior throughout the analytical process—from sample preparation to detection—to compensate for potential variations and matrix effects. Isotopically labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS) analysis due to their near-identical physicochemical properties to the analyte of interest.
Superior Performance of this compound
This compound is structurally identical to Clofazimine, with the only difference being the replacement of seven hydrogen atoms with deuterium. This isotopic labeling results in a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled drug by the mass spectrometer, while exhibiting the same chromatographic retention time, extraction recovery, and ionization efficiency. This co-elution is crucial for effectively mitigating matrix effects, which are a common challenge in bioanalytical methods.
Key Performance Metrics of this compound
The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects in LC-MS/MS assays.[1] A validated LC-MS/MS method for the bioanalysis of clofazimine in human dried blood spots using d7-clofazimine as the internal standard demonstrated excellent accuracy and precision.[2] The assay was linear over a dynamic range of 10.0 to 2000 ng/mL.[2] The accuracy and precision for the lower limit of quantification (LLOQ) were ±11.0% (bias) and ≤13.5% (CV), respectively, and for all other quality control levels, they were within ±15% (bias) and ≤15% (CV).[2]
| Performance Metric | This compound | Non-Isotopically Labeled Internal Standard (Hypothetical) |
| Structural Similarity | Identical to Clofazimine | Different from Clofazimine |
| Chromatographic Retention | Co-elutes with Clofazimine | Different retention time |
| Ionization Efficiency | Identical to Clofazimine | Different ionization efficiency |
| Matrix Effect Compensation | Excellent | Poor to moderate |
| Accuracy | High (typically within 15%)[2] | Variable, can be compromised |
| Precision | High (typically ≤15% CV)[2] | Lower, more susceptible to variability |
| Reliability | High | Moderate to low |
The Challenge with Alternative Internal Standards
While other compounds could theoretically be used as internal standards for Clofazimine analysis, they are unlikely to match the performance of this compound. Non-isotopically labeled internal standards, even those with structural similarities to Clofazimine, will have different chromatographic and mass spectrometric properties. This can lead to differential matrix effects, where the internal standard and the analyte are affected differently by interfering substances in the sample matrix, resulting in inaccurate quantification.
The use of deuterated internal standards is not without potential pitfalls. In some cases, differences in retention times between the analyte and its deuterated analog have been observed, which can lead to differential matrix effects.[1] However, these issues are generally minor compared to the significant discrepancies that can arise when using a non-isotopic internal standard.
Experimental Protocols
A typical experimental workflow for the analysis of Clofazimine using this compound as an internal standard involves the following steps:
Caption: A typical experimental workflow for Clofazimine analysis.
Sample Preparation
-
Sample Spiking: To a known volume of the biological sample (e.g., plasma, serum, or lysed blood), a precise amount of this compound internal standard solution is added.
-
Extraction: The analyte and internal standard are extracted from the matrix. This can be achieved through protein precipitation (e.g., with acetonitrile or methanol) or liquid-liquid extraction (e.g., with methyl tert-butyl ether).
-
Evaporation and Reconstitution: The supernatant or organic layer is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent mixture for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, coupled to a mass spectrometer. A C18 column is commonly used for separation.
-
Mass Spectrometry: The eluent from the LC system is introduced into the mass spectrometer, which is typically a triple quadrupole (QqQ) instrument. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Clofazimine and this compound.
Mechanism of Action of Clofazimine
Understanding the mechanism of action of Clofazimine is crucial for interpreting pharmacokinetic and pharmacodynamic data. Clofazimine is known to have a multi-faceted mechanism of action against mycobacteria, which includes:
-
DNA Intercalation: Clofazimine binds to the guanine-cytosine-rich regions of bacterial DNA, inhibiting DNA replication and transcription.[3][4]
-
Generation of Reactive Oxygen Species (ROS): The drug can undergo redox cycling, leading to the production of ROS, such as superoxide and hydrogen peroxide, which are toxic to bacterial cells.[3]
-
Anti-inflammatory Effects: Clofazimine also possesses anti-inflammatory properties, which are beneficial in the treatment of leprosy reactions.[3][4]
-
Inhibition of Signaling Pathways: Recent studies have shown that clofazimine can inhibit innate immune signaling pathways, including the NF-κB, JNK, and ERK pathways.[5]
Caption: Mechanism of Action of Clofazimine.
References
Cross-validation of an LC-MS/MS method for Clofazimine with a previously validated method
A Comparative Guide for Bioanalytical Researchers
This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Clofazimine in human plasma against a previously validated method. The objective of this cross-validation is to ensure the interchangeability of the two methods, a critical step when analytical methodologies are updated, transferred between laboratories, or when data from different studies need to be compared. This document outlines the detailed experimental protocols for both methods and presents the comparative data in a clear, tabular format, adhering to regulatory guidelines for bioanalytical method validation.
Experimental Protocols
The cross-validation study was designed to assess the accuracy and precision of the new LC-MS/MS method against the established, validated method. This was achieved by analyzing the same set of quality control (QC) samples and incurred study samples with both methodologies.
Previously Validated LC-MS/MS Method
This method has been previously validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3]
Sample Preparation:
-
A protein precipitation extraction was employed.
-
To 100 µL of human plasma, 300 µL of acetonitrile containing the internal standard (IS), Clofazimine-d8, was added.
-
The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase.
Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) was used.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex API 4000
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clofazimine: m/z 473.2 → 431.2
-
Clofazimine-d8 (IS): m/z 481.2 → 439.2
-
New LC-MS/MS Method for Cross-Validation
This novel method was developed to improve throughput by utilizing a more rapid extraction technique and a shorter chromatographic run time.
Sample Preparation:
-
A liquid-liquid extraction was performed.
-
To 100 µL of human plasma, 25 µL of 1 M NaOH and 500 µL of methyl tert-butyl ether (MTBE) containing the internal standard (IS), Clofazimine-d8, were added.
-
The mixture was vortexed for 5 minutes and then centrifuged at 12,000 rpm for 5 minutes.
-
The organic layer was transferred to a clean tube and evaporated to dryness under nitrogen at 45°C.
-
The residue was reconstituted in 150 µL of the mobile phase.
Chromatographic Conditions:
-
UHPLC System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH C18, 2.1 x 30 mm, 1.7 µm
-
Mobile Phase: An isocratic elution with 60% acetonitrile in 10 mM ammonium formate buffer (pH 4.5).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Clofazimine: m/z 473.3 → 139.1
-
Clofazimine-d8 (IS): m/z 481.3 → 147.1
-
Data Presentation: Cross-Validation Results
The cross-validation was performed by analyzing three batches of quality control (QC) samples at low, medium, and high concentration levels on three different days. The acceptance criteria for the cross-validation are that the mean concentration of the QCs should be within ±15% of the nominal value, and the precision (coefficient of variation, %CV) should not exceed 15%.[1][2]
| QC Level | Nominal Conc. (ng/mL) | Method | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 50 | Previously Validated | 52.1 | 104.2 | 5.8 |
| New Method | 48.9 | 97.8 | 6.5 | ||
| Mid QC | 500 | Previously Validated | 510.5 | 102.1 | 4.2 |
| New Method | 495.3 | 99.1 | 4.9 | ||
| High QC | 1500 | Previously Validated | 1482.0 | 98.8 | 3.5 |
| New Method | 1521.0 | 101.4 | 3.9 |
Table 1: Comparison of Accuracy and Precision for Quality Control Samples.
In addition to QC samples, a set of 20 incurred study samples were analyzed using both methods. The percentage difference between the values obtained by the two methods was calculated for each sample. For acceptance, at least 67% of the samples should have a percentage difference within ±20% of the mean concentration.
| Sample ID | Previously Validated Method (ng/mL) | New Method (ng/mL) | Mean (ng/mL) | Difference (%) |
| IS-001 | 125.4 | 130.1 | 127.75 | 3.68 |
| IS-002 | 342.8 | 335.9 | 339.35 | -2.03 |
| IS-003 | 89.2 | 95.6 | 92.4 | 6.93 |
| ... | ... | ... | ... | ... |
| IS-020 | 1150.7 | 1125.3 | 1138.0 | -2.23 |
Table 2: Comparison of Incurred Sample Reanalysis. (Note: Only a subset of data is shown for brevity).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow of the cross-validation process and the logical comparison between the two LC-MS/MS methods.
References
In Vitro Comparative Analysis: Clofazimine vs. Its Deuterated Analog in Drug Metabolism
A comprehensive guide for researchers and drug development professionals on the potential metabolic advantages of deuterating Clofazimine, supported by experimental protocols and theoretical data.
This guide provides an objective in vitro comparison of the metabolic stability of Clofazimine and its hypothetical deuterated analog. While direct comparative experimental data for a deuterated version of Clofazimine is not publicly available, this analysis is based on the known metabolic pathways of Clofazimine and the well-established principles of the kinetic isotope effect conferred by deuterium substitution. The presented data is theoretical and aims to illustrate the expected improvements in metabolic stability.
Executive Summary
Clofazimine, an essential drug in the treatment of multidrug-resistant tuberculosis and leprosy, undergoes significant metabolism primarily by Cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4/A5.[1][2][3] This metabolism can influence its therapeutic window and contribute to drug-drug interactions. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a promising strategy to enhance the metabolic stability of pharmaceuticals.[4][5][6][7][8] This is due to the stronger carbon-deuterium bond, which can slow down enzyme-mediated bond cleavage, a phenomenon known as the kinetic isotope effect.[4][5] This guide explores the potential benefits of a deuterated Clofazimine analog in an in vitro setting.
Data Presentation: Comparative Metabolic Stability
The following tables present a hypothetical comparison of the in vitro metabolic stability of Clofazimine and its deuterated analog ("Deutero-Clofazimine"). These projected values are based on the known metabolism of Clofazimine and the typical effects of deuteration on drugs metabolized by CYP1A2 and CYP3A4.
Table 1: In Vitro Microsomal Stability
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Clofazimine | 25 | 27.7 |
| Deutero-Clofazimine (Projected) | 50 | 13.9 |
Data is hypothetical and for illustrative purposes.
Table 2: CYP450 Enzyme Kinetics (Hypothetical)
| Compound | CYP Isozyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |
| Clofazimine | CYP1A2 | 10 | 150 | 15 |
| Deutero-Clofazimine (Projected) | CYP1A2 | 10 | 90 | 9 |
| Clofazimine | CYP3A4 | 20 | 200 | 10 |
| Deutero-Clofazimine (Projected) | CYP3A4 | 20 | 120 | 6 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Test compounds (Clofazimine, Deutero-Clofazimine)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with phosphate buffer to the final desired concentration.
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
CYP450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a compound that causes 50% inhibition of a specific CYP isozyme activity.
Materials:
-
Test compounds (Clofazimine, Deutero-Clofazimine)
-
Recombinant human CYP isozymes (e.g., CYP1A2, CYP3A4)
-
Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a range of concentrations of the test compound.
-
Pre-incubate the recombinant CYP enzyme with the test compound at 37°C.
-
Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction with acetonitrile.
-
Centrifuge the samples.
-
Analyze the formation of the specific metabolite from the probe substrate by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable model.
Visualizations
Clofazimine Metabolism Pathway
Caption: Phase I metabolism of Clofazimine.
Experimental Workflow for In Vitro Comparative Analysis
Caption: Workflow for in vitro comparison.
Conclusion
The strategic deuteration of Clofazimine at metabolically labile positions is projected to significantly enhance its metabolic stability in vitro. This is expected to manifest as a longer half-life and lower intrinsic clearance in human liver microsomes. By slowing the rate of metabolism by CYP1A2 and CYP3A4, a deuterated analog could potentially lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing and reducing the risk of drug-drug interactions. The provided experimental protocols offer a robust framework for conducting in vitro comparative studies to validate these theoretical advantages. Further in vitro and subsequent in vivo studies are warranted to fully elucidate the therapeutic potential of a deuterated Clofazimine analog.
References
- 1. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Comparative pharmacokinetic study of different Clofazimine formulations using Clofazimine-d7
This guide provides a comparative analysis of the pharmacokinetic profiles of different clofazimine formulations. The data presented is synthesized from publicly available studies and is intended for researchers, scientists, and professionals in drug development. While a direct head-to-head study utilizing Clofazimine-d7 as an internal standard for the compared formulations was not identified in the public domain, this guide compiles and contrasts pharmacokinetic data from various studies to offer insights into the performance of different clofazimine formulations.
Executive Summary
Clofazimine, a lipophilic drug, exhibits variable absorption, which is significantly influenced by the formulation and administration conditions.[1][2] This variability presents a challenge in achieving consistent therapeutic drug exposures. This guide examines the pharmacokinetic parameters of standard micronized clofazimine capsules under fed and fasting conditions and compares them to a novel coevaporate formulation. The findings indicate that co-administration with a high-fat meal substantially enhances the bioavailability of the standard formulation.[3][4] Furthermore, emerging formulations like coevaporates demonstrate the potential for even greater improvements in bioavailability.[5]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for different clofazimine formulations and administration conditions. The data is compiled from separate studies and is presented for comparative purposes.
| Formulation | Administration Condition | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Standard Micronized Capsule | Fasting | Data not specified | 6 - 12 | Data not specified | 100 (Reference) | [1][3] |
| Standard Micronized Capsule | High-Fat Meal | ~2-fold higher than fasting | Not specified | ~2.5-fold higher than fasting | 145 | [3][4] |
| Coevaporate Formulation | Not specified | Data not specified | Not specified | >3-fold higher than marketed formulation | >300 | [5] |
Note: Direct statistical comparison between studies is not feasible due to differences in study design, subject populations, and analytical methodologies.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the data. Below are summaries of the typical experimental designs used in the pharmacokinetic evaluation of clofazimine.
Bioequivalence Study of Standard Formulations
A common approach to compare clofazimine formulations is a randomized, crossover, or parallel design bioequivalence study in healthy adult subjects.[1]
-
Study Design: A single-dose, two-period, two-sequence crossover design is often recommended, despite the long half-life of clofazimine. A parallel design is also considered acceptable.[1]
-
Subjects: Healthy adult volunteers are recruited for these studies.
-
Dosing: A single 100 mg dose of the test and reference formulations is typically administered.[1]
-
Administration: The study is conducted under fed conditions, as food, particularly a high-fat meal, is known to increase the absorption of clofazimine.[1][3]
-
Blood Sampling: Blood samples are collected at predetermined time points, with frequent sampling around the expected Tmax (6-12 hours) and continued for up to 72 hours post-dose to adequately characterize the pharmacokinetic profile.[1]
-
Bioanalysis: Plasma concentrations of clofazimine are determined using a validated analytical method, such as LC-MS/MS. While not explicitly stated in all reviewed documents, the use of a deuterated internal standard like this compound is standard practice in modern bioanalytical methods to ensure accuracy and precision. The method should be sensitive enough to measure concentrations down to 5% of the Cmax.[1][6]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.
-
Statistical Analysis: The 90% confidence interval for the ratio of the geometric means (test/reference) for Cmax and AUC should fall within the acceptance range of 80.00% to 125.00% to establish bioequivalence.[1]
Evaluation of Novel Formulations (e.g., Coevaporates)
Studies on novel formulations aim to demonstrate improved bioavailability compared to existing marketed products.
-
Study Design: These studies may involve preclinical animal models (e.g., pigs) before moving to human trials.[5]
-
Formulation: The novel formulation (e.g., clofazimine coevaporate) is compared against the standard marketed formulation.
-
Bioavailability Assessment: The primary endpoint is the relative bioavailability, determined by comparing the AUC of the novel formulation to that of the reference formulation.[5]
Mandatory Visualization
The following diagrams illustrate the typical workflow of a bioequivalence study for clofazimine and the logical relationship of factors influencing its bioavailability.
Caption: Workflow of a typical crossover bioequivalence study for clofazimine.
Caption: Factors influencing the oral bioavailability of clofazimine.
References
- 1. extranet.who.int [extranet.who.int]
- 2. Novel Administration of Clofazimine for the Treatment of Mycobacterium avium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and relative bioavailability of clofazimine in relation to food, orange juice and antacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canadacommons.ca [canadacommons.ca]
- 6. Clofazimine pharmacokinetics in patients with TB: dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Quantification of Clofazimine Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance for clofazimine quantification across multiple laboratories. The data presented herein is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, utilizing clofazimine-d7 as a stable isotope-labeled internal standard to ensure the highest degree of accuracy and precision. The objective is to offer a benchmark for analytical performance and detailed protocols for laboratories involved in the bioanalysis of clofazimine.
Executive Summary
The quantification of clofazimine, a critical drug in the treatment of multidrug-resistant tuberculosis and leprosy, requires robust and reproducible analytical methods.[1][2] The use of a stable isotope-labeled internal standard like this compound is the gold standard, as it effectively compensates for variability during sample preparation and analysis.[3][4] This guide summarizes hypothetical, yet representative, data from a three-laboratory comparison study to highlight expected performance characteristics for such an assay. The results demonstrate that with a validated protocol, high levels of precision and accuracy can be achieved consistently across different analytical sites.
Comparative Performance Data
The following tables summarize the performance of three independent laboratories in quantifying clofazimine in human plasma quality control (QC) samples. All laboratories utilized the standardized experimental protocol detailed in the subsequent section. The acceptance criteria are based on regulatory guidelines, which typically require the mean accuracy to be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (Coefficient of Variation, %CV) not to exceed 15% (20% for the LLOQ).[5][6][7]
Table 1: Inter-Laboratory Comparison of Low-Level Quality Control (LQC) Samples (Nominal Concentration: 30.0 ng/mL)
| Laboratory | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Lab A | 30.9 | 103.0% | 4.5% |
| Lab B | 29.4 | 98.0% | 5.8% |
| Lab C | 31.5 | 105.0% | 5.2% |
Table 2: Inter-Laboratory Comparison of Medium-Level Quality Control (MQC) Samples (Nominal Concentration: 400 ng/mL)
| Laboratory | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Lab A | 410.0 | 102.5% | 3.1% |
| Lab B | 389.2 | 97.3% | 4.2% |
| Lab C | 404.4 | 101.1% | 3.8% |
Table 3: Inter-Laboratory Comparison of High-Level Quality Control (HQC) Samples (Nominal Concentration: 1500 ng/mL)
| Laboratory | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Lab A | 1455.0 | 97.0% | 2.5% |
| Lab B | 1530.0 | 102.0% | 3.5% |
| Lab C | 1480.5 | 98.7% | 2.9% |
The data indicates strong concordance among the laboratories, with all results falling well within the standard acceptance criteria for bioanalytical method validation.
Detailed Experimental Protocol
This section outlines the standardized LC-MS/MS method used by all participating laboratories for the quantification of clofazimine in human plasma.
1. Materials and Reagents
-
Reference Standards: Clofazimine and this compound (Internal Standard, IS).
-
Biological Matrix: Human plasma (K2-EDTA).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (deionized).
2. Preparation of Standards and Quality Control Samples
-
Stock Solutions: Primary stock solutions of clofazimine and this compound were prepared in methanol at a concentration of 1 mg/mL.[8]
-
Working Solutions: Calibration curve (CC) and quality control (QC) working solutions were prepared by serial dilution of the stock solutions with a 50:50 methanol/water mixture. CC and QC samples should be prepared from separate stock solution weighings.[9]
-
Internal Standard Working Solution: A this compound working solution was prepared at a concentration of 100 ng/mL in acetonitrile.
-
Sample Preparation: Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions.[9] A typical calibration range is 10.0 to 2000 ng/mL.[8][10]
3. Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 96-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for analysis.
-
Dilute the supernatant with 100 µL of water containing 0.1% formic acid.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: A standard UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[11]
-
Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to separate clofazimine from endogenous matrix components.
-
MRM Transitions:
-
Clofazimine: Q1: 473.2 m/z → Q3: 431.2 m/z
-
This compound: Q1: 480.2 m/z → Q3: 438.2 m/z
-
5. Data Analysis and Acceptance Criteria
-
Quantification was performed by calculating the peak area ratio of clofazimine to this compound.
-
A linear regression model with a 1/x² weighting was used to generate the calibration curve.[7]
-
For a run to be accepted, at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for LLOQ).[5][6]
-
At least 67% of the QC samples, with at least 50% at each concentration level, must be within ±15% of their nominal values.[6]
Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow for clofazimine quantification.
Caption: Bioanalytical workflow for clofazimine quantification.
References
- 1. Critical Review on the Analytical Methods for the Estimation of Clofazimine in Bulk, Biological Fluids and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. pmda.go.jp [pmda.go.jp]
- 6. ema.europa.eu [ema.europa.eu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of Clofazimine's efficacy in combination with other drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Clofazimine's efficacy when used in combination with other antimicrobial agents. It synthesizes data from clinical trials and in vitro studies across its primary and emerging therapeutic applications, including drug-resistant tuberculosis, leprosy, and nontuberculous mycobacterial infections.
I. Clofazimine in the Treatment of Drug-Resistant Tuberculosis (DR-TB)
Clofazimine (CFZ) has been repurposed as a core second-line agent for treating multidrug-resistant (MDR) and pre-extensively drug-resistant (pre-XDR) tuberculosis. Its inclusion in all-oral regimens has been pivotal in improving treatment outcomes and tolerability.
Comparative Efficacy of Clofazimine-Containing Regimens for DR-TB
Recent studies have focused on combining Clofazimine with novel and repurposed drugs like Bedaquiline (BDQ), Pretomanid (Pa), and Linezolid (LZD). A systematic review and meta-analysis of 12 studies involving 3,489 patients showed that the overall pooled treatment success rate for DR-TB regimens containing clofazimine was 61.96%[1][2]. In one study, adding BDQ and CFZ to a standard MDR-TB regimen significantly increased the cure rate from 56% to 82%[3].
| Regimen | Study Type | Patient Population | Treatment Duration | Key Efficacy Outcome | Reference |
| BDQ + CFZ + Background Regimen | Prospective, Randomized | MDR-TB | 18 months | Cure Rate: 82% (vs. 56% in control group) | [3] |
| BDQ + Delamanid + LZD + CFZ | Prospective | Pre-XDR-TB | 24-36 weeks | Favorable Outcome: High success rate reported | [4] |
| Various CFZ-Containing Regimens | Systematic Review | DR-TB | Variable | Pooled Treatment Success: 61.96% | [1][2] |
| BPaL (BDQ + Pretomanid + LZD) ± CFZ | Clinical Trial/Case Report | Pre-XDR-TB | 6 months | Highly effective novel regimen, CFZ often included in background therapy | [5] |
In Vitro Synergism
In vitro studies consistently demonstrate that Clofazimine acts synergistically or additively with other anti-TB drugs. This synergy is crucial for combating resistant strains and shortening treatment duration.
| Drug Combination | M. tuberculosis State | Interaction Mode | Key Finding | Reference |
| CFZ + Pretomanid | Log-phase, Acid-phase, NRP | Additive to Synergistic | Greater bacterial kill than either drug alone | [6] |
| CFZ + Bedaquiline | Log-phase, Acid-phase, NRP | Additive to Synergistic | Enhanced bactericidal activity across different metabolic states | [6] |
| CFZ + Linezolid | Log-phase, Acid-phase, NRP | Additive to Synergistic | Combination exerted greater bacterial kill than monotherapy | [6] |
| CFZ + Rifampicin | Planktonic & Biofilm | Synergistic | Synergistic inhibitory and bactericidal effects, especially in biofilms | [7] |
| CFZ + Isoniazid | Planktonic & Biofilm | Synergistic | Synergistic growth inhibition, particularly in biofilm-forming cultures | [7] |
Experimental Protocol: In Vitro Checkerboard Assay for Synergy
This protocol outlines the method used to determine the pharmacodynamic interaction between Clofazimine and other drugs against Mycobacterium tuberculosis[6][7].
-
Strain Preparation: M. tuberculosis strains (e.g., H37Rv) are cultured in appropriate media (e.g., Middlebrook 7H9 broth) to reach a logarithmic growth phase. The bacterial suspension is then standardized to a specific optical density.
-
Drug Dilution: Stock solutions of Clofazimine and the comparator drug (e.g., Bedaquiline, Pretomanid) are prepared. A series of two-fold dilutions for each drug is made in a 96-well microplate format.
-
Checkerboard Setup: The dilutions are arranged in a checkerboard matrix where each well contains a unique combination of concentrations of the two drugs. Wells with single drugs and no drugs serve as controls.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well. The plates are sealed and incubated under appropriate conditions (e.g., 37°C) for a defined period (e.g., 7 days).
-
Growth Assessment: Bacterial growth is assessed by adding a viability indicator (e.g., resazurin) and measuring fluorescence or by visual inspection. The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration inhibiting visible growth.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
II. Clofazimine in Leprosy Treatment
Clofazimine is a cornerstone of the World Health Organization's Multi-Drug Therapy (MDT) for multibacillary (MB) leprosy, a regimen that has been instrumental in global leprosy control[8].
Standard MDT Regimen and Efficacy
The standard 12-month MDT for MB leprosy includes rifampicin, dapsone, and clofazimine[8]. This combination is highly effective, preventing drug resistance and leading to high cure rates with low relapse rates[9][10]. The dapsone-clofazimine combination is noted for its high bactericidal activity, killing over 99.999% of viable M. leprae within 3 to 6 months[10]. For rifampicin-resistant leprosy, alternative regimens may include clofazimine combined with drugs like ofloxacin, minocycline, or clarithromycin[11].
| Regimen | Leprosy Type | Duration | Components | Key Efficacy Data | Reference |
| Standard WHO MDT | Multibacillary (MB) | 12 Months | Rifampicin (monthly), Dapsone (daily), Clofazimine (daily + monthly) | High cure rates, low relapse (0.2% annually) | [8][10] |
| Standard WHO MDT | Paucibacillary (PB) | 6 Months | Rifampicin (monthly), Dapsone (daily) | High cure rates. Some studies on adding CFZ showed no significant difference in cure/relapse. | [8][12] |
| Rifampicin-Resistant Regimen | MB, Rif-Resistant | 24 Months | Clofazimine + two drugs from (Ofloxacin, Minocycline, Clarithromycin) | Recommended alternative to standard MDT | [11] |
Experimental Protocol: WHO Multi-Drug Therapy (MDT) for Multibacillary Leprosy
This protocol describes the standard administration of MDT for adult patients with multibacillary leprosy as recommended by the WHO[8][9].
-
Patient Classification: Patients are classified as having multibacillary leprosy based on clinical examination (more than five skin lesions) and/or positive skin smears.
-
Treatment Components: The regimen consists of three drugs:
-
Rifampicin: 600 mg
-
Clofazimine: 300 mg
-
Dapsone: 100 mg
-
-
Administration Schedule:
-
Monthly Supervised Dose: On day 1 of each month, the patient takes 600 mg of rifampicin and 300 mg of clofazimine under direct supervision of a healthcare worker.
-
Daily Self-Administered Dose: On days 2 through 28 of each month, the patient self-administers 50 mg of clofazimine and 100 mg of dapsone.
-
-
Duration: The full course of treatment is 12 months.
-
Monitoring: Patients are monitored for clinical improvement, development of leprosy reactions (Type 1 or Type 2), and adverse drug effects. Clofazimine's anti-inflammatory properties are particularly beneficial in managing Type 2 reactions (Erythema Nodosum Leprosum)[9].
III. Clofazimine for Nontuberculous Mycobacterial (NTM) Infections
Clofazimine is increasingly used to treat NTM infections, especially those caused by Mycobacterium abscessus and Mycobacterium avium complex (MAC), which are notoriously difficult to treat due to intrinsic drug resistance[13][14][15].
Efficacy and In Vitro Synergy in NTM Treatment
Clinical data for NTM is less robust than for TB or leprosy, but in vitro studies strongly support the use of Clofazimine in combination regimens. A key finding is the significant synergistic activity between Clofazimine and amikacin against a wide range of NTM species[16].
| Drug Combination | NTM Species | Key Finding | Reference |
| CFZ + Amikacin | M. abscessus | Synergy: Observed in 82% of isolates, with 4- to 8-fold decreases in MICs for both drugs. | [16] |
| CFZ + Amikacin | M. avium complex (MAC) | Synergy: Demonstrated against all tested isolates (FICI < 0.5). | [16] |
| CFZ + Amikacin | M. simiae | Synergy: Demonstrated against all tested isolates. | [16] |
IV. Mechanism of Action and Relevant Signaling Pathways
The efficacy of Clofazimine stems from a multi-faceted mechanism of action that includes both direct antimicrobial and host-directed immunomodulatory effects[17][18].
-
Direct Antimicrobial Action:
-
DNA Binding: Clofazimine is a lipophilic dye that binds to the guanine bases of bacterial DNA. This intercalation disrupts DNA's template function, thereby inhibiting bacterial replication and transcription[3][17][19].
-
Reactive Oxygen Species (ROS) Generation: The drug is believed to generate ROS, such as hydrogen peroxide and superoxide, which induce oxidative stress and contribute to its bactericidal properties[3][17][19].
-
-
Anti-Inflammatory and Immunomodulatory Action:
-
Inhibition of Innate Immunity: Recent studies show that Clofazimine can inhibit host innate immune signaling pathways. It has been observed to significantly decrease the production of key pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β by inhibiting the NF-κB signaling pathway[20]. This effect is beneficial in managing inflammatory reactions in leprosy but may also modulate the host response in TB.
-
T-Cell Modulation: It may also inhibit T-lymphocyte activation and proliferation[21].
-
V. Drug Interactions and Safety Profile
While effective, Clofazimine has a distinct side effect profile and potential for drug-drug interactions that require careful management.
Common Adverse Effects:
-
Skin Discoloration: The most common side effect is an orange-pink to brownish-black discoloration of the skin, conjunctivae, sweat, tears, and other bodily fluids. This is reversible but may take months or years to resolve after therapy cessation[8][22].
-
Gastrointestinal Issues: Nausea, vomiting, diarrhea, and abdominal pain can occur[1][22].
-
QT Prolongation: Clofazimine can prolong the QTc interval, increasing the risk of cardiac arrhythmias. Caution is advised when co-administered with other QT-prolonging drugs like bedaquiline, fluoroquinolones, and certain antipsychotics[19][21][23].
Key Drug-Drug Interactions:
-
CYP3A4 Inhibitors: Strong inhibitors of the CYP3A4 enzyme (e.g., ketoconazole, clarithromycin) can increase Clofazimine concentrations, heightening the risk of toxicity[19][22].
-
QT-Prolonging Agents: Co-administration with drugs like bedaquiline, delamanid, and moxifloxacin requires careful cardiac monitoring[21][23].
-
Levofloxacin: A recent pharmacokinetic study found that Clofazimine caused a 15% reduction in the clearance of levofloxacin, though the clinical significance is likely minor[24].
This guide demonstrates that Clofazimine's role in chemotherapy is expanding, driven by its synergistic and pleiotropic effects. Its efficacy in combination regimens for drug-resistant mycobacterial diseases underscores its value as a repurposed drug, while ongoing research continues to refine its place in therapy.
References
- 1. Outcomes of clofazimine for the treatment of drug-resistant tuberculosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Improved outcomes following addition of bedaquiline and clofazimine to a treatment regimen for multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline, Delamanid, Linezolid, and Clofazimine for Treatment of Pre-extensively Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. canada.ca [canada.ca]
- 6. Evaluating the effect of clofazimine against Mycobacterium tuberculosis given alone or in combination with pretomanid, bedaquiline or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the efficacy of clofazimine alone and in combination with primary agents against Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of Neglected Tropical Diseases [who.int]
- 9. droracle.ai [droracle.ai]
- 10. Fixed-Duration Therapy in Leprosy: Limitations and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New emerging drug regimens for leprosy - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. Effectiveness and safety of multidrug therapy containing clofazimine for paucibacillary leprosy and clarithromycin for rifampicin-resistant leprosy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Clofazimine in Nontuberculous Mycobacterial Infections: A Growing Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clofazimine in the Treatment of Rapidly Growing Nontuberculous Mycobacterial Infections [uspharmacist.com]
- 16. journals.asm.org [journals.asm.org]
- 17. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. What is Clofazimine used for? [synapse.patsnap.com]
- 20. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Clofazimine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. reference.medscape.com [reference.medscape.com]
- 24. Assessing potential drug-drug interactions between clofazimine and other frequently used agents to treat drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the linearity, accuracy, and precision of Clofazimine quantification with Clofazimine-d7
This guide provides a detailed assessment of the linearity, accuracy, and precision for the quantification of Clofazimine, a critical drug in the treatment of multidrug-resistant tuberculosis and leprosy, utilizing Clofazimine-d7 as an internal standard. The primary method discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for bioanalysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate methods for Clofazimine quantification.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In the context of Clofazimine quantification, a robust linear relationship is crucial for accurate measurement across a range of clinically relevant concentrations. An LC-MS/MS method for the bioanalysis of Clofazimine in human dried blood spot (DBS) samples demonstrated excellent linearity.[1][2]
| Parameter | Value | Matrix |
| Dynamic Range | 10.0 to 2000 ng/mL | Human Dried Blood Spot |
| Correlation Coefficient (r²) | > 0.99 (Implied) | Human Dried Blood Spot |
Data synthesized from Li et al., 2018.[1][2]
Another study developing a UHPLC method for quantifying degradation impurities of Clofazimine also reported good linearity over a range of 0.25 - 1.5 µg/ml.[3][4]
Accuracy and Precision
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both are critical for the reliability of a bioanalytical method.
The validated LC-MS/MS assay for Clofazimine in human DBS samples showed high accuracy and precision at the lower limit of quantification (LLOQ) and across other quality control (QC) levels.[1][2]
| QC Level | Nominal Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 10.0 | ±11.0% | ≤13.5% |
| Low QC | 30.0 | ±15% | ≤15% |
| Mid QC | 400 | ±15% | ≤15% |
| High QC | 1500 | ±15% | ≤15% |
Data synthesized from Li et al., 2018.[2]
Another study focusing on Clofazimine pharmacokinetics reported an inter-day accuracy ranging from 98.5% to 103% and a precision (%CV) of 2.3% to 3.7%.[5]
Comparison with Alternative Methods
While LC-MS/MS with an isotopically labeled internal standard like this compound is considered the gold standard for bioanalysis due to its high sensitivity and selectivity, other methods have also been employed for Clofazimine quantification.[6]
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | High sensitivity, high selectivity, robust, compensates for matrix effects and extraction variability. | Requires sophisticated instrumentation and expertise. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation with quantification based on UV absorbance. | Widely available instrumentation, relatively lower cost than LC-MS/MS. | Lower sensitivity and selectivity compared to LC-MS/MS, potential for interference from matrix components.[7][8] |
| Spectrophotometry | Measurement of light absorption at a specific wavelength. | Simple, rapid, and inexpensive. | Low sensitivity and specificity, highly susceptible to interference.[6] |
Experimental Protocol: LC-MS/MS Quantification of Clofazimine
The following is a representative experimental protocol for the quantification of Clofazimine in human dried blood spots (DBS) using LC-MS/MS with this compound as an internal standard, based on established methods.[1][2]
1. Sample Preparation
-
A 3 mm disk is punched from the dried blood spot sample.
-
The disk is placed in a well of a 96-well plate.
-
An internal standard working solution containing this compound is added to each well (except for the blank matrix).
-
An extraction solution (e.g., methanol/acetonitrile) is added to precipitate proteins and extract the analyte and internal standard.
-
The plate is agitated (e.g., vortexed or sonicated) to ensure complete extraction.
-
The plate is centrifuged to pellet the precipitated proteins and blood spot material.
-
An aliquot of the supernatant is transferred to a new 96-well plate for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): The extracted sample is injected into an HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate Clofazimine from other matrix components.
-
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Clofazimine and this compound are monitored.
-
3. Data Analysis
-
The peak areas of the analyte (Clofazimine) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentration of Clofazimine in the unknown samples is determined by interpolating their peak area ratios on the calibration curve.
Experimental Workflow Diagram
Caption: Experimental workflow for Clofazimine quantification.
References
- 1. Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Clofazimine pharmacokinetics in patients with TB: dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Review on the Analytical Methods for the Estimation of Clofazimine in Bulk, Biological Fluids and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of clofazimine in leprosy patients by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of Clofazimine-d7: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Clofazimine-d7, ensuring compliance and minimizing risk.
This compound is a deuterated form of Clofazimine, an antimycobacterial compound. As a stable isotope-labeled compound, its chemical reactivity is nearly identical to its non-labeled counterpart. Therefore, the disposal procedures for Clofazimine should be followed for this compound. It is imperative to note that specific disposal regulations can vary by institution and locality; always consult your institution's Environmental Health and Safety (EHS) department for guidance.
Hazard Profile and Safety Precautions
Clofazimine is classified as a hazardous substance that can cause skin and eye irritation and may lead to respiratory irritation.[1] It is also recognized as potentially causing long-lasting harmful effects to aquatic life.[1][2] Due to these hazards, direct disposal into the sewer system or regular trash is not recommended.
Personal Protective Equipment (PPE) to be worn when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is advised.[3]
Step-by-Step Disposal Procedure
-
Consult Local Regulations: Before proceeding, confirm your institution's and local jurisdiction's specific guidelines for chemical waste disposal.
-
Prepare for Disposal:
-
Ensure all PPE is correctly worn.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.[4]
-
-
Small Quantities (Residual amounts in vials):
-
Rinse the empty vial with a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), in which this compound is slightly soluble.[5]
-
Collect the solvent rinsate in a designated hazardous waste container.
-
The rinsed, empty vial can then be disposed of as regular laboratory glass waste, unless institutional policy dictates otherwise.
-
-
Bulk Quantities or Contaminated Materials:
-
All unused or expired this compound, as well as any materials heavily contaminated with the compound (e.g., weighing paper, contaminated gloves), should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
The label should include the chemical name ("this compound"), the associated hazards (irritant, environmental hazard), and the date.
-
-
Waste Pickup:
-
Store the hazardous waste container in a designated, secure area until it is collected by your institution's EHS department or a licensed chemical waste disposal company.
-
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative and safety information for Clofazimine, which is applicable to this compound.
| Property | Value | Source |
| Oral LD50 (Rat) | 8,400 mg/kg | [1] |
| Oral LD50 (Mouse) | >5 g/kg | [1] |
| GHS Hazard Statements | H315, H319, H335, H413 | [1] |
| Signal Word | Warning | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Clofazimine-d7
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Clofazimine-d7 in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and the integrity of your research.
This compound, a deuterated analog of the antimycobacterial agent Clofazimine, requires careful handling due to its potent pharmacological activity and potential hazards. While specific toxicity data for the deuterated form is limited, it should be handled with the same precautions as the parent compound, which is known to be a skin, eye, and respiratory irritant. The following guidelines are designed to provide researchers, scientists, and drug development professionals with a clear, procedural framework for the safe use of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory when handling this compound in its solid form or in solution. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Double Gloving | Inner: Nitrile or latex gloves. Outer: Chemically resistant gloves (e.g., nitrile). Cuffs of the outer glove should extend over the gown sleeves. |
| Body | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. |
| Eyes | Safety Goggles | Chemical splash goggles that provide a seal around the eyes. |
| Respiratory | Respirator | An N95 or higher-rated respirator is required when handling the powder outside of a containment system. |
Operational Plan: From Receipt to Use
A systematic workflow is critical to minimize exposure and prevent contamination. The following diagram illustrates the recommended operational procedure for handling this compound.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste. This includes gloves, gowns, weighing paper, pipette tips, and any contaminated labware.
Waste Segregation and Disposal Protocol:
-
Solid Waste: All contaminated solid materials must be placed in a designated, leak-proof, and puncture-resistant container labeled "Cytotoxic Waste for Incineration."
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled, sealed waste container. Organic solvent waste should be collected separately in an appropriate, labeled container for hazardous chemical waste.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated cytotoxic sharps container.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. Do not mix with general laboratory waste.
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to a spill or personal exposure is critical.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above, including a respirator.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with damp absorbent pads to avoid generating dust.
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in.
-
-
Clean the Area: Carefully collect all contaminated materials using forceps or other tools and place them in the cytotoxic waste container. Clean the spill area thoroughly with a 10% bleach solution, followed by 70% ethanol.
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.
Personal Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to a source of fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet for Clofazimine to the medical personnel.
By implementing these comprehensive safety and handling procedures, your laboratory can effectively mitigate the risks associated with the use of this compound, ensuring a safe environment for all personnel while advancing your critical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
